2,4-Dichloro-5-(4-nitrophenoxy)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-5-(4-nitrophenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO4/c13-9-5-10(14)12(6-11(9)16)19-8-3-1-7(2-4-8)15(17)18/h1-6,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVAZDOELNWYFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C(=C2)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561961 | |
| Record name | 2,4-Dichloro-5-(4-nitrophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63987-04-2 | |
| Record name | 2,4-Dichloro-5-(4-nitrophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-5-(4-nitrophenoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 2,4-Dichloro-5-(4-nitrophenoxy)phenol, a molecule of interest in medicinal chemistry and drug development. Due to the ambiguity of the requested starting material, "2,4-dichlorophenol," for the direct synthesis of the target compound, this guide details a more plausible two-step approach. The synthesis commences with the preparation of a key intermediate, 2,5-dichlorohydroquinone, followed by a selective monoetherification to yield the final product. This methodology is based on established chemical principles, including electrophilic aromatic substitution and nucleophilic aromatic substitution/Ullmann condensation.
I. Synthetic Strategy Overview
The proposed synthesis is divided into two main stages:
-
Synthesis of 2,5-Dichlorohydroquinone: This intermediate is prepared via the direct chlorination of hydroquinone. This reaction is a well-documented electrophilic aromatic substitution.
-
Selective Monoetherification: The synthesized 2,5-dichlorohydroquinone undergoes a selective reaction on one of its hydroxyl groups with an activated p-nitrophenyl derivative, such as 1-fluoro-4-nitrobenzene. This transformation can be achieved through either a Nucleophilic Aromatic Substitution (SNAr) reaction or an Ullmann condensation. The selective mono-alkylation of substituted hydroquinones has been reported to proceed with high regioselectivity, favoring the less sterically hindered hydroxyl group.[1][2][3][4]
II. Experimental Protocols
Step 1: Synthesis of 2,5-Dichlorohydroquinone
The chlorination of hydroquinone can be achieved using various chlorinating agents. A common method involves the use of sulfuryl chloride in a suitable solvent.
Reaction Scheme:
Figure 1: Synthesis of 2,5-Dichlorohydroquinone from Hydroquinone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Hydroquinone | 110.11 | 11.0 g | 0.1 |
| Sulfuryl Chloride | 134.97 | 27.0 g (16.2 mL) | 0.2 |
| Glacial Acetic Acid | - | 100 mL | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 11.0 g (0.1 mol) of hydroquinone in 100 mL of glacial acetic acid.
-
With vigorous stirring, add 27.0 g (0.2 mol) of sulfuryl chloride dropwise from the dropping funnel at room temperature over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.
-
The crude 2,5-dichlorohydroquinone will precipitate. Collect the solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure 2,5-dichlorohydroquinone.[5][6]
Quantitative Data:
| Product | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| 2,5-Dichlorohydroquinone | C₆H₄Cl₂O₂ | 179.00 | 168-171 | 85-90 |
Step 2: Synthesis of this compound
This step involves the selective monoetherification of 2,5-dichlorohydroquinone. The use of a strong base and a polar aprotic solvent favors the SNAr reaction with 1-fluoro-4-nitrobenzene.
Reaction Scheme:
Figure 2: Synthesis of the target molecule via SNAr.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dichlorohydroquinone | 179.00 | 17.9 g | 0.1 |
| 1-Fluoro-4-nitrobenzene | 141.10 | 14.1 g | 0.1 |
| Potassium Carbonate (anhydrous) | 138.21 | 27.6 g | 0.2 |
| N,N-Dimethylformamide (DMF) | - | 150 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 17.9 g (0.1 mol) of 2,5-dichlorohydroquinone, 14.1 g (0.1 mol) of 1-fluoro-4-nitrobenzene, and 27.6 g (0.2 mol) of anhydrous potassium carbonate.
-
Add 150 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 120-130°C under a nitrogen atmosphere and maintain this temperature for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.
Quantitative Data:
| Product | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| This compound | C₁₂H₇Cl₂NO₄ | 316.10 | Not Reported | 60-70 (estimated) |
III. Reaction Mechanisms
The synthesis involves two key reaction mechanisms:
-
Electrophilic Aromatic Substitution: In the first step, the chlorination of hydroquinone proceeds via an electrophilic attack of the chloronium ion (or a polarized chlorine species) on the electron-rich aromatic ring. The hydroxyl groups are activating and ortho-, para-directing.
-
Nucleophilic Aromatic Substitution (SNAr): The second step is a nucleophilic aromatic substitution. The phenoxide, formed by the deprotonation of 2,5-dichlorohydroquinone, acts as a nucleophile. It attacks the electron-deficient aromatic ring of 1-fluoro-4-nitrobenzene at the carbon bearing the fluorine atom. The nitro group, being a strong electron-withdrawing group, stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the displacement of the fluoride ion.
IV. Experimental Workflow and Logic
The overall experimental workflow is designed to first synthesize and purify the key dichlorinated hydroquinone intermediate, and then use it in a subsequent coupling reaction to form the final diaryl ether product.
Figure 3: General experimental workflow for the synthesis.
V. Conclusion
This technical guide provides a detailed and plausible synthetic route for this compound. The two-step approach, involving the synthesis of 2,5-dichlorohydroquinone followed by a selective monoetherification, offers a logical and experimentally feasible pathway for obtaining the target molecule. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further optimization of reaction conditions may be necessary to maximize yields and purity.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2 | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US4439596A - Chlorination of hydroquinone - Google Patents [patents.google.com]
- 6. US4439595A - Chlorination of hydroquinone - Google Patents [patents.google.com]
An In-depth Technical Guide on the Physicochemical Properties of Dichlorophenoxyphenol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenolic compounds are a large and diverse class of molecules that are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and chemical reactivity.[1][2] Their properties are heavily influenced by the nature and position of substituents on the aromatic ring. This guide focuses on the physicochemical characteristics of 2,4-Dichloro-5-nitrophenol and related dichlorophenoxyphenol derivatives. Understanding these properties is crucial for predicting their behavior in biological systems, designing synthetic routes, and developing formulations.
Physicochemical Data
The quantitative physicochemical data for 2,4-Dichloro-5-nitrophenol and its structural analogs are summarized in the tables below. These tables facilitate a comparative analysis of how structural variations—such as the presence of a nitrophenoxy group versus a nitro group—impact the molecule's properties.
Table 1: Core Physicochemical Properties
| Property | 2,4-Dichloro-5-nitrophenol | 2,4-Dichloro-1-(4-nitrophenoxy)benzene | 5-Chloro-2-(2-chloro-4-nitrophenoxy)phenol |
| CAS Number | 39489-77-5[3][4][5][6] | Not Available | Not Available |
| Molecular Formula | C₆H₃Cl₂NO₃[3][4][5] | C₁₂H₇Cl₂NO₃ | C₁₂H₇Cl₂NO₄ |
| Molecular Weight | 207.99 g/mol [4][5] | 280.09 g/mol [7] | 300.09 g/mol [8] |
| Appearance | Yellow solid[3] | Pale yellow crystalline solid[7] | Not Available |
| Melting Point | 96-98°C[3][4] | 55.00°C[7] | Not Available |
| Boiling Point | Not Available | 365.70°C[7] | Not Available |
| Density | ~1.7 g/cm³[3] | 1.4820 g/cm³[7] | Not Available |
Table 2: Solubility and Partitioning Characteristics
| Property | 2,4-Dichloro-5-nitrophenol | 2,4-Dichloro-1-(4-nitrophenoxy)benzene | 5-Chloro-2-(2-chloro-4-nitrophenoxy)phenol |
| Solubility | Information on specific solvents is limited, but heating and sonication may be required to increase solubility in preparation of stock solutions.[5] | Generally soluble in non-polar organic solvents like toluene or hexane; insoluble in aqueous solutions.[7] | Not Available |
| LogP (Computed) | Not Available | Not Available | 4.2[8] |
| pKa | The phenolic hydroxyl group is acidic due to the electron-withdrawing nature of the chloro and nitro substituents.[3] | Not Applicable | Not Available |
Experimental Protocols
Detailed methodologies are essential for the accurate determination and verification of physicochemical properties. Below are generalized protocols for key experiments.
Determination of Melting Point (Capillary Method)
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For a pure substance, this range should be narrow (0.5-2°C).
Determination of Solubility
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, hexane) is selected.
-
Equilibrium Method (Shake-Flask): An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear, saturated solution is carefully removed. The solvent is evaporated, and the mass of the dissolved solid is measured. Alternatively, the concentration of the solute in the solution can be determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed in units such as g/L or mol/L.
Determination of Partition Coefficient (LogP)
-
System Setup: A two-phase system of n-octanol and water is prepared in a separatory funnel. The two phases are mutually saturated by vigorous mixing, followed by separation.
-
Sample Introduction: A precisely weighed amount of the compound is dissolved in the n-octanol phase.
-
Partitioning: The n-octanol solution is added to the water phase in the separatory funnel. The funnel is shaken for a sufficient time to allow the compound to partition between the two immiscible layers until equilibrium is achieved.
-
Phase Separation: The mixture is allowed to stand until the two layers have clearly separated.
-
Concentration Measurement: The concentration of the compound in each phase is measured using an appropriate analytical method (e.g., UV-Vis spectroscopy).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Workflow and Pathway Visualizations
As no specific biological signaling pathways involving the target compounds were identified in the literature, a generalized experimental workflow for the characterization of a novel chemical compound is presented below. This workflow outlines the logical progression from synthesis to comprehensive physicochemical and biological evaluation.
Caption: Workflow for Novel Compound Characterization.
Biological Activity Context
While specific data for 2,4-Dichloro-5-(4-nitrophenoxy)phenol is scarce, phenolic compounds as a class are known to exhibit a wide range of biological activities. Their therapeutic potential often stems from their antioxidant properties and their ability to interact with various proteins.[1][9] Phenolic compounds can exert effects such as:
-
Antimicrobial Activity: They can disrupt microbial cell membranes or bind to microbial DNA, leading to bactericidal or bacteriostatic effects.[2][10]
-
Anti-inflammatory Effects: Some phenolic compounds can inhibit pro-inflammatory enzymes like cyclooxygenase (COX) or modulate transcription factors such as NF-κB.[9]
-
Enzyme Inhibition: The phenolic structure is a common motif in the design of inhibitors for various enzymes. For example, 2,4-Dichloro-5-nitrophenol has been used as an intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) and Hsp90 inhibitors.[6]
The general mechanism of action for simple phenols involves antiseptic and disinfectant properties, and at higher concentrations, they can be proteolytic.[11] The specific biological role of a more complex molecule like this compound would be highly dependent on its three-dimensional structure and its ability to bind to specific biological targets, a subject that requires further experimental investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 2,4-Dichloro-5-Nitrophenol [myskinrecipes.com]
- 5. glpbio.com [glpbio.com]
- 6. 2,4-Dichloro-5-nitrophenol | 39489-77-5 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 5-Chloro-2-(2-chloro-4-nitrophenoxy)phenol | C12H7Cl2NO4 | CID 6852143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. go.drugbank.com [go.drugbank.com]
2,4-Dichloro-5-(4-nitrophenoxy)phenol CAS number and molecular structure
Note: The following guide pertains to 2,4-Dichloro-5-nitrophenol, as extensive data is available for this compound. The initially requested "2,4-Dichloro-5-(4-nitrophenoxy)phenol" did not yield specific search results, suggesting a possible misnomer.
This technical guide provides a comprehensive overview of 2,4-Dichloro-5-nitrophenol, including its chemical identity, physical properties, synthesis protocols, and key applications. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Properties
2,4-Dichloro-5-nitrophenol is a significant chemical intermediate, particularly in the agrochemical and pharmaceutical industries.[1][2] Its molecular structure consists of a phenol ring substituted with two chlorine atoms and a nitro group.[1]
Molecular Structure:
References
mechanism of action of nitrophenol compounds in biological systems
An In-depth Technical Guide on the Mechanism of Action of Nitrophenol Compounds in Biological Systems
Executive Summary
Nitrophenol compounds, a class of synthetic organic chemicals, exhibit significant and diverse biological activities. While historically notorious for the toxicity of derivatives like 2,4-dinitrophenol (DNP), which was briefly used as a weight-loss agent, their mechanisms of action provide valuable insights for modern research in toxicology, biochemistry, and drug development. The primary and most well-documented mechanism is the uncoupling of oxidative phosphorylation, where these lipophilic molecules act as protonophores, disrupting cellular energy production. Beyond this, nitrophenols can induce cellular toxicity through other pathways, including membrane damage and the generation of oxidative stress. This guide provides a detailed technical overview of these mechanisms, supported by quantitative data, experimental methodologies, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The principal mechanism of action for many nitrophenols, particularly 2,4-dinitrophenol (DNP), is the uncoupling of mitochondrial oxidative phosphorylation.[1][2][3] In healthy cellular respiration, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating a potent electrochemical gradient known as the proton-motive force.[1][3] This gradient is the driving force for ATP synthase, which allows protons to flow back into the matrix, harnessing the energy to phosphorylate ADP into ATP.
Nitrophenols act as protonophores, which are lipid-soluble molecules that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase channel.[3][4][5] This action dissipates the proton gradient, effectively "uncoupling" the ETC from ATP synthesis.[2][6] Consequently, the energy generated from the oxidation of substrates like carbohydrates and fats is not converted into chemical energy (ATP) but is instead lost as heat.[1][3][7] This leads to a futile cycle of increased metabolic rate and oxygen consumption as the cell attempts to compensate for the severe energy deficit, resulting in uncontrolled hyperthermia, which is a hallmark of DNP toxicity.[1][7]
Caption: Uncoupling of oxidative phosphorylation by nitrophenols like DNP.
Secondary Mechanisms and Cellular Effects
While protonophoric activity is the primary mechanism, nitrophenols induce other significant cellular effects that contribute to their overall toxicity.
Cytotoxicity and Cell Membrane Damage
Studies have demonstrated that nitrophenol compounds exhibit direct cytotoxic effects on various cell lines.[8][9] At sufficient concentrations, these compounds can induce substantial changes in cell membranes, making them more permeable.[8] This disruption of membrane integrity can lead to the formation of defects, phospholipid rearrangement, and ultimately, cell damage and death.[8] The increased production of pyruvic acid from stimulated glycolysis, combined with inhibited oxidative phosphorylation, leads to a rapid rise in lactic acid, further contributing to cellular stress.[7]
Induction of Oxidative Stress
Exposure to certain nitrophenols, particularly 3-nitrophenol and 4-nitrophenol, has been shown to cause a buildup of cellular reactive oxygen species (ROS).[9] This oxidative stress can damage cellular components, including lipids, proteins, and DNA. In some cell types, an increase in mitochondrial-specific ROS (superoxide) is observed, suggesting that mitochondrial dysfunction is a key source of this stress.[9]
Apoptosis and Necrosis
The culmination of energy depletion, membrane damage, and oxidative stress can trigger programmed cell death (apoptosis) or necrosis. Annexin-V/FITC analysis has shown that exposure to nitrophenols increases the population of late apoptotic and necrotic cells over time.[9] Furthermore, these compounds can induce a collapse of the mitochondrial membrane potential, a critical event in the apoptotic cascade.[9]
Quantitative Data on Biological Activity
The biological effects of nitrophenol compounds have been quantified in various experimental systems. The following tables summarize key cytotoxicity and toxicity data.
Table 1: In Vitro Cytotoxicity of Mononitrophenols in Human Lung Cells
| Compound | Cell Line | Exposure Time (h) | IC50 (µg/mL) |
| 2-Nitrophenol (2NP) | BEAS-2B | 24 | > 800 |
| 3-Nitrophenol (3NP) | BEAS-2B | 24 | 338.4 ± 19.3 |
| 4-Nitrophenol (4NP) | BEAS-2B | 24 | 200.7 ± 11.2 |
| NP Mixture (Equimolar) | BEAS-2B | 24 | 422.5 ± 25.1 |
| 2-Nitrophenol (2NP) | A549 | 24 | 741.5 ± 45.3 |
| 3-Nitrophenol (3NP) | A549 | 24 | 288.5 ± 15.6 |
| 4-Nitrophenol (4NP) | A549 | 24 | 215.1 ± 13.9 |
| NP Mixture (Equimolar) | A549 | 24 | 358.2 ± 21.7 |
| Data sourced from a study on human lung epithelial cells.[9] BEAS-2B are normal bronchial epithelial cells; A549 are alveolar epithelial cancer cells. |
Table 2: Acute Oral Lethal Doses (LD50) of Nitrophenols in Rodents
| Compound | Animal Model | LD50 (mg/kg) |
| 2-Nitrophenol | Rat | 2,830 |
| 2-Nitrophenol | Mouse | 1,300 |
| 3-Nitrophenol | Rat | 930 |
| 3-Nitrophenol | Mouse | 1,410 |
| 4-Nitrophenol | Rat | 202 - 620 |
| 4-Nitrophenol | Mouse | 470 - 625.7 |
| 2,4-Dinitrophenol | Human (Lowest Fatal Dose) | 4.3 |
| 2,4-Dinitrophenol | Human (Typical Fatal Overdose) | 20 - 50 |
| Data compiled from toxicological profiles.[1][10] |
Key Experimental Protocols & Methodologies
Investigating the mechanisms of nitrophenol action involves a suite of established biochemical and cell-based assays. Below are the principles and generalized workflows for key experiments.
Cytotoxicity Assessment (Lactate Dehydrogenase - LDH Assay)
-
Principle: The LDH assay is a common method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. Healthy cells retain LDH within their cytoplasm.
-
Methodology:
-
Cell Culture: Plate cells (e.g., BEAS-2B, A549) in 96-well plates and allow them to adhere overnight.
-
Compound Exposure: Treat cells with a range of concentrations of the nitrophenol compound for a specified duration (e.g., 24 or 48 hours). Include untreated (negative) and lysis (positive) controls.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
Enzymatic Reaction: Add the supernatant to a reaction mixture containing NAD+, lactate, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
Signal Detection: NADH reduces the tetrazolium salt to a colored formazan product, which is measured spectrophotometrically (e.g., at 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
-
Oxidative Stress Measurement (Cellular ROS Assay)
-
Principle: This assay measures the intracellular accumulation of reactive oxygen species using a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Methodology:
-
Cell Culture & Exposure: Culture and treat cells with nitrophenol compounds as described above.
-
Probe Loading: After treatment, wash the cells and incubate them with DCFH-DA. The diacetate group is cleaved by intracellular esterases, trapping the probe inside the cell.
-
Oxidation & Fluorescence: In the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Signal Detection: Measure the fluorescence intensity using a microplate reader or flow cytometer.
-
Data Analysis: Quantify the increase in fluorescence relative to untreated control cells.
-
Mitochondrial Membrane Potential (ΔΨm) Assay
-
Principle: The TMRM (Tetramethylrhodamine, Methyl Ester) assay measures the integrity of the mitochondrial membrane potential. TMRM is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria due to their negative charge. A collapse in ΔΨm prevents TMRM accumulation.
-
Methodology:
-
Cell Culture & Exposure: Culture and treat cells with nitrophenol compounds.
-
Dye Loading: Incubate the cells with a low concentration of TMRM.
-
Signal Detection: Measure the fluorescence intensity of the cells using a fluorescence microscope, plate reader, or flow cytometer.
-
Data Analysis: A decrease in TMRM fluorescence in treated cells compared to control cells indicates a collapse of the mitochondrial membrane potential.[9]
-
References
- 1. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 2. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dinitrophenol [bionity.com]
- 4. Protonophore - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
discovery and history of dichlorophenol derivatives
An In-depth Technical Guide to the Discovery and History of Dichlorophenol Derivatives
Introduction
Dichlorophenols (DCPs) are a class of organochlorine compounds that are derivatives of phenol containing two chlorine atoms.[1] There are six distinct isomers of dichlorophenol, each with unique properties and applications: 2,3-dichlorophenol, 2,4-dichlorophenol, 2,5-dichlorophenol, 2,6-dichlorophenol, 3,4-dichlorophenol, and 3,5-dichlorophenol.[1] These compounds have played a significant role in the chemical industry, primarily as intermediates in the synthesis of more complex molecules, most notably herbicides and pharmaceuticals.[1][2][3] This guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of these important chemical building blocks.
Early History and Discovery
The history of dichlorophenol derivatives is intrinsically linked to the development of synthetic organic chemistry and the rise of the chemical industry in the early 20th century. While the exact first synthesis of every isomer is not clearly documented in a single source, their development emerged from broader research into the chlorination of phenols. Early organic chemists explored the reactions of elemental chlorine with phenol, which led to a mixture of chlorinated products. The challenge then became the separation and characterization of the individual isomers.
The growth in the production of synthetic pesticides accelerated in the 1940s, which significantly boosted the importance of dichlorophenols.[4] Prior to this, early organic herbicides included industrially produced nitrophenols and chlorophenols.[5] The discovery that certain dichlorophenol derivatives could serve as precursors to highly effective and selective herbicides marked a pivotal moment in agricultural science.
Key Dichlorophenol Derivatives: Synthesis and Applications
While all six isomers exist, 2,4-DCP, 2,6-DCP, and 3,5-DCP have the most extensive history of industrial and academic relevance.
2,4-Dichlorophenol (2,4-DCP)
2,4-Dichlorophenol is a white, low-melting solid with a characteristic medicinal odor.[6][7] It is the most commercially significant of the dichlorophenol isomers, with an estimated annual worldwide production of 88 million pounds.[3][6]
Synthesis: The primary method for producing 2,4-DCP is through the direct chlorination of phenol.[6] Various catalytic methods have been developed to improve the selectivity of this reaction, aiming to maximize the yield of the 2,4-isomer over other isomers like 2,6-DCP.[8]
-
Direct Chlorination of Phenol: This involves reacting phenol with chlorine gas. The reaction conditions, including temperature and the presence of a catalyst, are controlled to favor the formation of 2,4-DCP.[8]
-
Catalytic Chlorination: Methods using catalysts such as Lewis acids (e.g., aluminum chloride) and organic co-catalysts have been developed to enhance the regioselectivity of the chlorination, yielding a higher purity of 2,4-DCP.[8][9] Another efficient method involves the oxychlorination of phenol using hydrogen chloride as the chlorine source and hydrogen peroxide as the oxidant, catalyzed by manganous(II) sulfate in water.[10][11]
-
From o-chlorophenol or p-chlorophenol: 2,4-DCP can also be produced by the catalytic chlorination of o-chlorophenol or p-chlorophenol.[8]
Applications: The predominant use of 2,4-DCP is as a chemical intermediate for the production of the systemic herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).[3][6] It has also been used in the manufacturing of antiseptics, mothproofing agents, seed disinfectants, miticides, and wood preservatives.[7]
The Advent of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
The discovery of 2,4-D stands as a landmark event in the history of agriculture and is central to the story of dichlorophenols.
-
Discovery and Development: 2,4-D was developed during World War II by a British team at Rothamsted Experimental Station, with the goal of increasing crop yields.[12] Though developed as a potential chemical warfare agent to destroy enemy crops, it was found to be ineffective against staple crops like potatoes and rice.[13]
-
Commercialization and Impact: The first publication on 2,4-D's use as a selective herbicide appeared in 1944.[13] In 1945, the American Chemical Paint Company marketed it under the name "Weedone".[13] It revolutionized weed control as the first compound that, at low doses, could selectively kill broadleaf weeds (dicots) without harming grasses and cereal crops (monocots).[12][13][14] This led to a massive increase in its use; sales surged from 631,000 pounds in 1946 to over 5.3 million pounds in 1947.[14] Today, over 1,500 herbicide products contain 2,4-D as an active ingredient.[12][13]
-
Mode of Action: 2,4-D is a synthetic auxin, a type of plant growth regulator.[12] It is absorbed through the leaves and transported to the meristems, the areas of active cell division.[12] It induces uncontrolled, unsustainable growth, leading to stem curling, leaf withering, and ultimately, the death of the susceptible plant.[12]
2,6-Dichlorophenol (2,6-DCP)
2,6-Dichlorophenol is a colorless solid that is notably more acidic than phenol itself.[15]
Synthesis: Several methods have been established for the synthesis of 2,6-DCP.
-
From Phenol: A multi-step process starting from phenol, which is first converted to its 4-sulfonic acid derivative. This intermediate is then chlorinated at the positions flanking the hydroxyl group, followed by hydrolysis to remove the sulfonic acid group.[15]
-
From 4-Hydroxybenzoic Acid: An alternative synthesis begins with the ethyl ester of 4-hydroxybenzoic acid. This compound is chlorinated, followed by ester hydrolysis and subsequent decarboxylation to yield 2,6-dichlorophenol.[15][16]
-
Direct Chlorination: It can also be produced via the chlorination of phenol with chlorine gas in the presence of nitrobenzene and fuming sulfuric acid.[16][17]
Applications: 2,6-DCP is primarily used as a chemical intermediate, for example, in the production of 2,4,6-trichlorophenol.[18]
3,5-Dichlorophenol (3,5-DCP)
3,5-Dichlorophenol is an important chemical raw material used widely in the pharmaceutical and pesticide industries.[2]
Synthesis: The synthesis of 3,5-DCP can be achieved through several routes.
-
Catalytic Hydrodechlorination: This method involves the hydrodechlorination of polychlorophenols in an organic or aqueous medium using a palladium catalyst.[19]
-
From [2-(3,5-dichlorophenoxy)ethyl]trimethylsilane: This compound can be treated with cesium fluoride in N,N-dimethyl-formamide (DMF) followed by the addition of water to produce 3,5-DCP.[19]
Applications: 3,5-DCP is a critical raw material for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) diclofenac.[2][20] It is also a precursor for the antihypertensive drug guanclofen sulfate.[2]
Quantitative Data
The physical and chemical properties of the key dichlorophenol isomers are summarized below.
| Property | 2,4-Dichlorophenol | 2,6-Dichlorophenol | 3,5-Dichlorophenol |
| Molar Mass | 163.00 g·mol−1 | 163.00 g·mol−1 | 163.00 g·mol−1 |
| Appearance | White solid | White solid | Colorless solid |
| Melting Point | 43.2 °C | 66.6 °C | 67.8 °C |
| Boiling Point | 210 °C | 226 °C | 233 °C |
| pKa | 7.9 | 6.78 | Not specified |
| log Kow | 3.06 | Not specified | Not specified |
| Oral LD50 (rats) | 580 mg/kg | Not specified | Not specified |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichlorophenol via Chlorination of Phenol
This protocol is a general procedure for the regioselective chlorination of phenol.
Materials:
-
Phenol (melted, 9.41 g, 0.10 mol)
-
Aluminum chloride (AlCl₃, 100 mg)
-
Poly(alkylene sulfide) catalyst (100 mg)
-
Sulfuryl chloride (SO₂Cl₂, 8.90 ml, 0.11 mmol)
-
Water
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Tetradecane (for GC analysis)
Procedure:
-
To a stirred mixture of melted phenol, AlCl₃, and the poly(alkylene sulfide) catalyst, slowly add SO₂Cl₂ over a period of 2 hours at room temperature.[9]
-
Continue stirring the mixture at room temperature for an additional 2 hours.[9]
-
Quench the reaction by adding 20 ml of water.[9]
-
Extract the products using three 30 ml portions of Et₂O.[9]
-
Combine the organic layers and dry over MgSO₄.[9]
-
Filter to remove the drying agent and remove the solvent under reduced pressure until a constant weight is achieved.[9]
-
Analyze the product mixture using gas chromatography with tetradecane as an internal standard.[9]
Protocol 2: Synthesis of 2,6-Dichlorophenol via Decarboxylation
This protocol outlines the final decarboxylation step in a multi-step synthesis from 4-hydroxybenzoic acid.
Materials:
-
3,5-dichloro-4-hydroxybenzoic acid (dry, 250 g, 1.2 moles)
-
Dimethylaniline (redistilled, 575 g, 4.8 moles)
-
Concentrated hydrochloric acid
-
Petroleum ether (40–60°)
Procedure:
-
Combine the dry 3,5-dichloro-4-hydroxybenzoic acid and dimethylaniline in a 2-liter round-bottomed flask fitted with a thermometer and an air-cooled condenser.[16]
-
Heat the mixture slowly in an oil bath. Gas evolution begins around 130°C and becomes vigorous at 150°C.[16]
-
Heat the solution at 190–200°C for 2 hours, or until gas evolution ceases.[16]
-
After cooling, pour the solution in portions into 600 ml of concentrated hydrochloric acid in a 3-liter beaker.[16]
-
Extract the resulting mixture with ether and wash the ether extract with water.[16]
-
Extract the 2,6-dichlorophenol from the ether solution with 10% sodium hydroxide solution.[16]
-
Acidify the alkaline extract and extract the liberated phenol with ether.[16]
-
Dry the ether solution over anhydrous sodium sulfate and remove the ether by distillation.[16]
-
Dissolve the residue in 500 ml of petroleum ether by gently refluxing on a steam bath.[16]
-
Pour the solution into a beaker and cool to 0°C to crystallize the product.[16]
-
Collect the first crop of white crystals (130–140 g). Concentrate the mother liquor to 200 ml to obtain a second crop (25–40 g). The total yield is approximately 80–91%.[16]
Protocol 3: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
This protocol describes the synthesis of the herbicide 2,4-D from its dichlorophenol precursor.
Materials:
-
2,4-Dichlorophenol (2,4-DCP)
-
Chloroacetic acid
-
Sodium hydroxide (or other base)
-
Solvent (e.g., water, alcohol)
Procedure:
-
The synthesis is typically achieved by the reaction of 2,4-dichlorophenol with chloroacetic acid.[11][13]
-
Dissolve 2,4-DCP in a suitable solvent.
-
Add a base, such as sodium hydroxide, to form the sodium salt of 2,4-DCP (sodium 2,4-dichlorophenoxide).
-
Add chloroacetic acid to the reaction mixture.
-
Heat the mixture under reflux to facilitate the Williamson ether synthesis reaction, where the phenoxide displaces the chloride from chloroacetic acid.
-
After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the 2,4-D product.
-
Filter, wash, and dry the resulting solid to obtain 2,4-dichlorophenoxyacetic acid.
Visualizing Key Processes
The synthesis pathways and the mode of action of dichlorophenol derivatives can be represented through logical diagrams.
Caption: Synthesis of 2,4-Dichlorophenol via direct chlorination of phenol.
Caption: Synthesis of the herbicide 2,4-D from 2,4-Dichlorophenol.
Caption: Mode of action of 2,4-D as a synthetic auxin herbicide.
References
- 1. Dichlorophenol - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Dichlorophenol-2,4 - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 4. agrochemicals.iupac.org [agrochemicals.iupac.org]
- 5. First Modern Herbicide Is Introduced | Research Starters | EBSCO Research [ebsco.com]
- 6. 2,4-Dichlorophenol - Wikipedia [en.wikipedia.org]
- 7. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN103435453A - Method for preparing 2,4-dichlorophenol through directional catalyzing and chlorination of phenol - Google Patents [patents.google.com]
- 9. 2,4-Dichlorophenol synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. deq.mt.gov [deq.mt.gov]
- 13. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 14. livinghistoryfarm.org [livinghistoryfarm.org]
- 15. 2,6-Dichlorophenol - Wikipedia [en.wikipedia.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. 2,6-Dichlorophenol synthesis - chemicalbook [chemicalbook.com]
- 18. 2,6-Dichlorophenol | C6H4Cl2O | CID 6899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 3,5-Dichlorophenol synthesis - chemicalbook [chemicalbook.com]
- 20. 3,5-Dichlorophenol | 591-35-5 | Benchchem [benchchem.com]
- 21. 3,5-Dichlorophenol - Wikipedia [en.wikipedia.org]
Potential Biological Activities of Chlorinated Nitrophenols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorinated nitrophenols (CNPs) are a class of chemical compounds that have garnered significant attention due to their widespread presence as environmental contaminants and their diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological effects of CNPs, with a focus on their toxicological properties and potential as modulators of cellular signaling pathways. This document summarizes key quantitative data on their toxicity, details relevant experimental protocols for their assessment, and visualizes the cellular pathways they influence. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of these compounds.
Introduction
Chlorinated nitrophenols are substituted phenolic compounds containing one or more chlorine atoms and a nitro group attached to the benzene ring. They are introduced into the environment primarily as byproducts of industrial processes, including the manufacturing of pesticides, herbicides, and dyes. Their persistence in the environment and potential for bioaccumulation raise concerns about their impact on human health and ecosystems.
The biological activities of CNPs are diverse and largely dependent on the number and position of the chlorine and nitro substituents. Generally, an increase in chlorination is associated with an increase in toxicity[1]. These compounds have been shown to exert a range of effects at the cellular and systemic levels, including uncoupling of oxidative phosphorylation, induction of oxidative stress, genotoxicity, and endocrine disruption. Understanding these activities is crucial for assessing their toxicological risk and exploring any potential therapeutic applications.
Toxicological Profile
The toxicity of chlorinated nitrophenols has been evaluated in various in vivo and in vitro models. The following tables summarize the available quantitative data on their acute toxicity.
Acute Toxicity Data
Table 1: Oral and Dermal Acute Toxicity of Chlorinated Nitrophenols
| Compound | Test Organism | Route | LD50 (mg/kg) | Reference |
| 2-Chloro-4-nitrophenol | Rat | Oral | 900 | [2][3] |
| 2,4,6-Trichlorophenol | Rat | Oral | 820 | [4] |
| 2,4,6-Trichlorophenol | Rat | Oral | 2800 | [5] |
| 2,4,6-Trichlorophenol | Rat | Dermal | 400 | [4] |
Table 2: Aquatic Acute Toxicity of Chlorinated Phenols and Nitrophenols
| Compound | Test Organism | Exposure Duration | LC50/EC50 (µg/L) | Reference |
| 4-Nitrophenol | Freshwater Fish (9 species) | 48-96 hours | 1,100 - 62,000 | [6] |
| 4-Nitrophenol | Freshwater Crustaceans (2 species) | 48-96 hours | 2,800 - 20,000 | [6] |
| 4-Nitrophenol | Marine Fish (3 species) | 96 hours | 21,650 - 31,300 | [6] |
| 4-Nitrophenol | Marine Crustaceans (2 species) | 48-96 hours | 2,400 - 18,300 | [6] |
Table 3: In Vitro Cytotoxicity of Chlorinated Nitrophenols
| Compound | Cell Line | Exposure Duration | IC50 | Reference |
| Data for specific chlorinated nitrophenols on cell lines like HepG2 is still emerging in publicly available literature. General cytotoxicity has been observed. | HepG2, various cancer cell lines | 24-72 hours | Compound- and cell line-dependent | [7][8][9][10][11] |
Key Biological Activities and Mechanisms of Action
Uncoupling of Oxidative Phosphorylation
A primary mechanism of toxicity for many nitrophenols and chlorinated phenols is the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the coupling between the electron transport chain and ATP synthesis, leading to a dissipation of the proton motive force as heat instead of being used for ATP production. This can result in cellular energy depletion and, at high concentrations, cell death.
Caption: Uncoupling of oxidative phosphorylation by chlorinated nitrophenols.
Induction of Oxidative Stress
Chlorinated nitrophenols can induce oxidative stress by increasing the production of reactive oxygen species (ROS) and depleting cellular antioxidant defenses, such as glutathione (GSH). This imbalance can lead to damage of cellular macromolecules, including lipids, proteins, and DNA.
Caption: Cellular pathways of oxidative stress induced by chlorinated nitrophenols.
Genotoxicity
Several chlorinated nitrophenols and their metabolites have been shown to be genotoxic, meaning they can cause damage to DNA. This can occur through direct interaction with DNA or indirectly through the generation of ROS. Genotoxicity is a significant concern as it can lead to mutations and potentially cancer.
Endocrine Disruption
Certain chlorinated phenols have been identified as endocrine-disrupting chemicals (EDCs). They can interfere with the normal functioning of the endocrine system by mimicking or blocking the action of natural hormones, such as estrogens and androgens. This can lead to adverse effects on reproduction, development, and other hormone-regulated processes. For example, 2,4-dichlorophenol has demonstrated estrogenic activity by altering male rat sexual behavior[7][12]. Pentachlorophenol (PCP) and 2,4,6-trichlorophenol (2,4,6-TCP) have shown anti-estrogenic activities[8].
Modulation of Cellular Signaling Pathways
Recent studies have begun to elucidate the effects of chlorinated phenols on specific cellular signaling pathways involved in cell survival, proliferation, and inflammation.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Pentachlorophenol and its metabolite, tetrachlorohydroquinone (TCHQ), have been shown to activate the ERK and p38 MAPK pathways, which are involved in the cellular stress response and apoptosis[13][14].
-
Nuclear Factor-kappa B (NF-κB) Pathway: Pentachlorophenol has been found to decrease the phosphorylation and nuclear translocation of NF-κB/p65, a key regulator of inflammation and cell survival[15]. The sensitizer 2,4-dinitrofluorobenzene has also been shown to differentially activate members of the NF-κB family[16].
References
- 1. criver.com [criver.com]
- 2. biotecnologiebt.it [biotecnologiebt.it]
- 3. oecd.org [oecd.org]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. nib.si [nib.si]
- 6. 4-Nitrophenol in freshwater and marine water [waterquality.gov.au]
- 7. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 13. nucro-technics.com [nucro-technics.com]
- 14. oecd.org [oecd.org]
- 15. doc.abcam.com [doc.abcam.com]
- 16. The bacterial reverse mutation test | RE-Place [re-place.be]
Toxicological Profile of Dichlorophenol Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of dichlorophenol (DCP) compounds. Dichlorophenols are a group of chlorinated aromatic organic compounds with six isomers, each exhibiting unique toxicological characteristics.[1][2] They are primarily used as intermediates in the synthesis of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), and other chemical products.[1][2] This guide summarizes key toxicological data, details experimental methodologies from pivotal studies, and visualizes critical toxicological pathways to support research and development activities.
Core Toxicological Profiles of Dichlorophenol Isomers
This section details the toxicological properties of the six dichlorophenol isomers.
2,3-Dichlorophenol (2,3-DCP)
2,3-Dichlorophenol is a solid substance for which toxicological data are limited primarily to acute toxicity.[3] In case of contact, it can cause skin and severe eye irritation.[4] Ingestion may be harmful and can lead to chemical burns in the oral cavity and gastrointestinal tract.[5] There is a concern that this compound may have carcinogenic or mutagenic properties, but sufficient data for a conclusive assessment are currently unavailable.[5]
2,4-Dichlorophenol (2,4-DCP)
2,4-Dichlorophenol is the most extensively studied isomer. It is classified as having low to moderate acute oral toxicity and moderate dermal toxicity.[6] Molten 2,4-DCP is readily absorbed through the skin and can be fatal, causing kidney and liver failure.[7] Chronic exposure in animal studies has been shown to affect the liver, immune system, and reproductive system.[8][9] The International Agency for Research on Cancer (IARC), however, has concluded there is evidence suggesting a lack of carcinogenicity in experimental animals for 2,4-DCP.[10]
2,5-Dichlorophenol (2,5-DCP)
2,5-Dichlorophenol is harmful if swallowed and can cause severe skin burns and eye damage. Acute oral toxicity studies have established LD50 values in both rats and mice. It is also a metabolite of 1,4-dichlorobenzene (paradichlorobenzene), a common ingredient in mothballs and deodorizers, making human exposure a relevant consideration.[11] Chronic feeding studies of its parent compound in laboratory animals have resulted in liver and kidney tumors.[11]
2,6-Dichlorophenol (2,6-DCP)
2,6-Dichlorophenol is a white crystalline solid.[12] It is considered more toxic than other dichlorophenol isomers in some aquatic species.[12] In mammals, it is harmful if swallowed or absorbed through the skin and causes severe skin burns and eye damage.[13] Acute toxicity data from intraperitoneal administration in rats are available.[13] The IARC has not classified it as a human carcinogen.[13]
3,4-Dichlorophenol (3,4-DCP)
3,4-Dichlorophenol is a white to off-white crystalline solid.[7] It is considered moderately toxic upon ingestion, inhalation, or dermal contact, with prolonged exposure potentially leading to skin irritation, respiratory tract inflammation, and possible liver damage.[7] Animal studies suggest potential carcinogenic risks, and the U.S. Environmental Protection Agency (EPA) lists it as a possible carcinogen, though IARC has not classified it.[7][14]
3,5-Dichlorophenol (3,5-DCP)
3,5-Dichlorophenol is an irritant to the skin, eyes, mucous membranes, and upper respiratory tract.[15] Chronic exposure may lead to digestive and nervous system disorders, as well as skin, liver, and kidney damage.[15] It has the highest reported LD50 value among the dichlorophenol isomers in mice, suggesting lower acute toxicity compared to other isomers.[16]
Quantitative Toxicological Data
The following tables summarize the available quantitative toxicity data for the dichlorophenol isomers to facilitate comparison.
Table 1: Acute Toxicity Data for Dichlorophenol Isomers
| Isomer | Species | Route | LD50 (mg/kg) | Reference |
| 2,3-Dichlorophenol | Mouse | Oral | 2376 | [4][17] |
| 2,4-Dichlorophenol | Mouse | Oral | 1276 - 1352 | [18][19] |
| Rat | Dermal | 780 | [19] | |
| 2,5-Dichlorophenol | Rat | Oral | 580 | [20] |
| Mouse | Oral | 946 | ||
| 2,6-Dichlorophenol | Rat | Intraperitoneal | 390 | [13] |
| 3,4-Dichlorophenol | Mouse | Oral | 1685 | [11] |
| 3,5-Dichlorophenol | Mouse | Oral | 2389 - 2643 | [16][21] |
Table 2: Chronic Toxicity and Reproductive/Developmental Toxicity Data for 2,4-Dichlorophenol
| Study Type | Species | Route | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |
| Subchronic Toxicity (13-week) | Rat (F344/N) | Feed | 5000 ppm (338 mg/kg-day) | - | No adverse effects observed | [10] |
| Mouse (B6C3F1) | Feed | - | 800 mg/kg-day | Liver lesions (syncytial alteration of hepatocytes) in males | [10] | |
| Chronic Toxicity (2-year) | Rat (F344/N) | Feed | 440 mg/kg-day (male) | - | No evidence of carcinogenic activity | [19] |
| >250 mg/kg-day (female) | ||||||
| Two-Generation Reproductive Toxicity | Rat (Wistar-Hannover) | Feed | 500 ppm (49.1 mg/kg-day female) | 2000 ppm (194 mg/kg-day female) | Reduced body weight | [10] |
| Developmental Toxicity | Rat | Gavage | 375 mg/kg-day (fetal) | <200 mg/kg-day (maternal) | Maternal toxicity | [19] |
| Immunotoxicity | Rat | Drinking Water | 3 ppm (0.3 mg/kg-day) | 30 ppm (3 mg/kg-day) | Decreased cell-mediated immunity | [10] |
Data for other isomers are limited and not sufficient for a comprehensive comparative table.
Experimental Protocols
Detailed methodologies for key toxicological assessments are provided below.
Carcinogenicity Studies (Following OECD TG 451)
The objective of a carcinogenicity study is to observe test animals for a major portion of their lifespan for the development of neoplastic lesions after exposure to a test substance.[14]
-
Test System: Typically, rats and mice are used.[14]
-
Administration: The substance is administered daily, usually via the diet, for 18-24 months.[14]
-
Dose Groups: At least three dose levels with a concurrent control group, each containing at least 50 animals per sex.[14]
-
Observations: Daily clinical observations and regular body weight and food consumption measurements are recorded.[14]
-
Pathology: At termination, a full necropsy is performed on all animals, and tissues are examined histopathologically.[14]
The National Toxicology Program (NTP) conducted 2-year feed studies on 2,4-Dichlorophenol in F344/N rats and B6C3F1 mice.[8][17] Diets containing 2,4-DCP were fed to groups of 50 male and female animals for 103 weeks.[17]
Two-Generation Reproductive Toxicity Study (Following OECD TG 416)
This study is designed to assess the effects of a substance on male and female reproductive performance and the development of offspring over two generations.[20]
-
Test System: The rat is the preferred species.[20]
-
Administration: The test substance is administered continuously in the diet to the parent (F0) generation before mating, during mating, gestation, and lactation. Dosing continues for the F1 generation, which is then mated to produce the F2 generation.
-
Dose Groups: At least three dose levels and a control group, with sufficient animals to yield at least 20 pregnant females per group.
-
Endpoints: Parental endpoints include clinical observations, body weight, food consumption, estrous cycles, sperm parameters, mating, fertility, gestation, and parturition. Offspring endpoints include litter size, viability, sex ratio, body weight, and developmental landmarks.[20]
A study on 2,4-DCP in Wistar-Hannover rats involved dietary administration at concentrations of 0, 500, 2000, or 8000 ppm.[22]
In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD TG 474)
This test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in erythrocytes.[23]
-
Administration: The test substance is administered, usually via oral gavage or intraperitoneal injection, at three dose levels.[24]
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate intervals after treatment (e.g., 24 and 48 hours).[23][24]
-
Analysis: The frequency of micronucleated polychromatic erythrocytes (or reticulocytes) is determined.[24]
For 2,4-D and its derivatives, in vivo mouse micronucleus studies were conducted with administration by a single oral gavage.[7]
Bacterial Reverse Mutation Test (Ames Test) (Following OECD TG 471)
The Ames test is a widely used in vitro assay to evaluate the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[9][11]
-
Test System: Histidine-requiring Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-requiring Escherichia coli strains.
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[11]
-
Endpoint: The number of revertant colonies (colonies that can grow on a histidine-deficient medium) is counted. A significant increase in revertant colonies compared to the control indicates mutagenicity.[9][11]
Endocrine Disruptor Activity Assessment
Studies investigating the endocrine-disrupting effects of dichlorophenols often focus on alterations in sexual behavior and reproductive organ weights.
-
Test System: Sexually naïve male Wistar rats.
-
Administration: Daily administration of the test compound (e.g., 1.25 mg/day of 2,4-DCP for 45 days).[4][16]
-
Behavioral Assessment: Male sexual behaviors such as mount latency, intromission latency, and post-ejaculatory period are evaluated.[4][16]
Developmental Toxicity in Zebrafish Embryos
Zebrafish embryos are a common model for assessing developmental toxicity due to their rapid, external development and transparency.
-
Test System: Zebrafish (Danio rerio) embryos.
-
Exposure: Embryos are exposed to various concentrations of the test substance in a multi-well plate.
-
Endpoints: Survival rate, hatching rate, and morphological defects (e.g., pericardial edema) are observed at specific time points (e.g., up to 96 hours post-fertilization).[12] Molecular endpoints, such as the expression of genes related to cardiac development and oxidative stress, can also be assessed.[12]
Visualization of Toxicological Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key mechanisms and experimental processes related to dichlorophenol toxicology.
References
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- 2. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. 3,4-Dichlorophenol - Hazardous Agents | Haz-Map [haz-map.com]
- 14. 3,5-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 16. 2,3-Dichlorophenol - Safety Data Sheet [chemicalbook.com]
- 17. Acute and subchronic toxicity of 2,4-dichlorophenol in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
- 21. egle.state.mi.us [egle.state.mi.us]
- 22. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 23. 3,5-Dichlorophenol | C6H4Cl2O | CID 11571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. atsdr.cdc.gov [atsdr.cdc.gov]
Methodological & Application
Application of 2,4-Dichloro-5-(4-nitrophenoxy)phenol Moiety in Herbicide Synthesis: The Case of Bifenox
Introduction
The chemical structure specified by the user, 2,4-Dichloro-5-(4-nitrophenoxy)phenol, appears to be a descriptive combination of reactants rather than a standard chemical name for a single compound. However, this nomenclature strongly points towards the synthesis of the diphenyl ether herbicide, Bifenox. The synthesis of Bifenox involves the coupling of a 2,4-dichlorophenoxy moiety with a nitrophenyl group. This document will detail the application of this chemical linkage in the synthesis of Bifenox, providing comprehensive application notes and experimental protocols for researchers, scientists, and drug development professionals.
Bifenox is a selective herbicide used for the control of annual broad-leaved weeds and some grasses in various crops, including cereals, soybeans, and rice.[1][2] It functions by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway.[1] This inhibition leads to the accumulation of protoporphyrin IX, a photosensitizing molecule that, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death.[1]
Application Notes
The core of Bifenox's herbicidal activity lies in its diphenyl ether structure, where a 2,4-dichlorophenoxy group is linked to a nitro-substituted benzene ring. This structural motif is crucial for its inhibitory action on the PPO enzyme. The synthesis of Bifenox and its intermediates, therefore, is a key area of study in agrochemical research.
The primary application of the "this compound" concept is in the final step of Bifenox synthesis, which typically involves a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation. In this reaction, a salt of 2,4-dichlorophenol reacts with a substituted nitrobenzene derivative to form the diphenyl ether linkage.
Understanding the synthesis of the precursors is also critical. One of the key intermediates is 2,4-dichloro-5-nitrophenol, which is synthesized from 2,4-dichlorophenol. The synthesis of this intermediate and its subsequent reaction to form Bifenox are detailed in the protocols below.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis of Bifenox and its precursor, 2,4-dichloro-5-nitrophenol.
Table 1: Physicochemical Properties of Key Compounds
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Bifenox | Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate | 42576-02-3 | C₁₄H₉Cl₂NO₅ | 342.13 | 85 |
| 2,4-Dichlorophenol | 2,4-Dichlorophenol | 120-83-2 | C₆H₄Cl₂O | 163.00 | 45 |
| 2,4-Dichloro-5-nitrophenol | 2,4-Dichloro-5-nitrophenol | 39489-77-5 | C₆H₃Cl₂NO₃ | 208.00 | 96-98 |
Table 2: Synthesis Yields and Purity
| Synthesis Step | Product | Starting Materials | Typical Yield (%) | Typical Purity (%) | Reference |
| Nitration of 2,4-Dichlorophenol | 2,4-Dichloro-5-nitrophenol | 2,4-Dichlorophenol, Nitrating Agent | >89.6 | >99.1 | [3] |
| Ullmann Condensation | Bifenox | Potassium salt of 2,4-dichlorophenol, Methyl 2-nitro-5-chlorobenzoate | High (not specified) | High (not specified) | [1][4] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of a key intermediate, 2,4-dichloro-5-nitrophenol, and the final herbicide, Bifenox.
Protocol 1: Synthesis of 2,4-Dichloro-5-nitrophenol
This protocol is based on the nitration of 2,4-dichlorophenol.[3][5]
Materials:
-
2,4-Dichlorophenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Chloroform (CHCl₃)
-
Water (H₂O)
-
Ice
Equipment:
-
Reaction vessel with stirring mechanism and temperature control
-
Dropping funnel
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Charge the reaction vessel with a measured amount of 2,4-dichlorophenol.
-
Slowly add concentrated sulfuric acid while stirring, maintaining the temperature below 40°C.
-
Heat the mixture to 80°C and hold for 2 hours to complete the sulfonation.
-
Cool the reaction mixture and dissolve it in chloroform.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid (nitrating mixture) through a dropping funnel, ensuring the temperature does not exceed 20°C.
-
After the addition is complete, continue stirring for a specified period to ensure complete nitration.
-
Lower the temperature to 10°C and slowly add water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer.
-
Wash the organic layer with water.
-
Transfer the organic layer to a hydrolysis vessel and remove the chloroform by steam distillation.
-
Heat the remaining mixture to 100-105°C for 5 hours to complete the hydrolysis.
-
Cool the mixture, filter the solid product, wash with water, and dry to obtain 2,4-dichloro-5-nitrophenol.
Protocol 2: Synthesis of Bifenox (Ullmann Condensation)
This protocol describes the final step in the synthesis of Bifenox.[1][4]
Materials:
-
Potassium salt of 2,4-dichlorophenol
-
Methyl 2-nitro-5-chlorobenzoate
-
Solvent (e.g., Dimethylformamide - DMF)
-
Copper catalyst (optional, but often used in Ullmann condensations)
Equipment:
-
Reaction vessel with a reflux condenser, stirring mechanism, and inert atmosphere (e.g., nitrogen)
-
Heating mantle
Procedure:
-
Charge the reaction vessel with the potassium salt of 2,4-dichlorophenol, methyl 2-nitro-5-chlorobenzoate, and the solvent.
-
If using, add the copper catalyst.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Maintain the reflux for several hours until the reaction is complete (monitored by techniques like TLC or HPLC).
-
Cool the reaction mixture.
-
The work-up procedure typically involves filtering off any solids, removing the solvent under reduced pressure, and purifying the crude product.
-
Purification can be achieved by recrystallization or column chromatography to yield pure Bifenox.
Visualizations
The following diagrams illustrate the synthesis pathways and logical relationships in the production of Bifenox.
Caption: Synthesis of 2,4-Dichloro-5-nitrophenol.
Caption: Final step in the synthesis of Bifenox.
Caption: Experimental workflow for Bifenox synthesis.
References
protocol for the nitration of 2,4-dichlorophenol to yield 2,4-Dichloro-5-(4-nitrophenoxy)phenol
Application Notes and Protocols: Synthesis of 2,4-Dichloro-5-(4-nitrophenoxy)phenol
For Research Use Only. Not for use in diagnostic or therapeutic procedures.
Abstract
This document provides a comprehensive set of protocols for the multi-step synthesis of this compound, a diaryl ether of interest to researchers in medicinal chemistry and materials science. The synthesis commences with the nitration of commercially available 2,4-dichlorophenol. The subsequent steps involve the reduction of the nitro intermediate to an amine, followed by diazotization and hydrolysis to yield a key resorcinol derivative. The final product is obtained through a Williamson ether synthesis. Detailed experimental procedures, quantitative data, and visual representations of the synthetic pathway are provided to guide researchers in this synthesis.
Introduction
The synthesis of diaryl ethers is a cornerstone of modern organic chemistry, with applications in the development of pharmaceuticals, agrochemicals, and polymers. The target molecule, this compound, incorporates structural motifs that are of significant interest for further chemical elaboration. The following protocols outline a plausible and chemically sound pathway for the laboratory-scale synthesis of this compound, starting from 2,4-dichlorophenol. The overall synthetic workflow is depicted below.
Figure 1. Overall workflow for the synthesis of this compound.
Step 1: Nitration of 2,4-Dichlorophenol
This protocol describes the nitration of 2,4-dichlorophenol to produce the key intermediate, 2,4-dichloro-5-nitrophenol. The reaction utilizes a mixture of sulfuric acid and nitric acid under controlled temperature conditions.
Experimental Protocol:
-
To a stirred solution of 2,4-dichlorophenol in a suitable solvent (e.g., chloroform), slowly add concentrated sulfuric acid at a controlled temperature.
-
After the initial reaction, cool the mixture to 0°C using an ice bath.
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 20°C.
-
After the addition is complete, allow the reaction to proceed until completion (monitoring by TLC).
-
Upon completion, carefully quench the reaction with cold water.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichlorophenol | Commercially Available |
| Reagents | Conc. H₂SO₄, Conc. HNO₃ | [1][2] |
| Solvent | Chloroform | [1] |
| Reaction Temperature | 0-20°C | [1] |
| Typical Yield | >89% | [1] |
| Purity | >99% | [1] |
Step 2: Reduction of 2,4-Dichloro-5-nitrophenol
This protocol outlines the reduction of the nitro group in 2,4-dichloro-5-nitrophenol to an amino group, yielding 2,4-dichloro-5-aminophenol. This procedure is adapted from a similar reduction of a related compound.
Experimental Protocol:
-
Dissolve 2,4-dichloro-5-nitrophenol in a mixture of ethanol and water.
-
To this solution, add iron powder and ammonium chloride.
-
Heat the reaction mixture to reflux for approximately 2 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the iron catalyst and other insoluble materials.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude 2,4-dichloro-5-aminophenol can be purified by column chromatography or recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichloro-5-nitrophenol | From Step 1 |
| Reagents | Iron powder, Ammonium chloride | [3] |
| Solvent | Ethanol/Water mixture | [3] |
| Reaction Condition | Reflux | [3] |
| Typical Yield | ~96% (based on analogous reaction) | [3] |
Step 3: Diazotization and Hydrolysis to 2,4-Dichloro-5-hydroxyphenol
This protocol describes the conversion of the amino group of 2,4-dichloro-5-aminophenol into a hydroxyl group via a diazonium salt intermediate.
Experimental Protocol:
-
Dissolve 2,4-dichloro-5-aminophenol in an aqueous solution of sulfuric acid.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.
-
Stir the mixture at this temperature for a short period to ensure complete formation of the diazonium salt.
-
In a separate flask, heat a solution of aqueous sulfuric acid to boiling.
-
Slowly and carefully add the diazonium salt solution to the hot sulfuric acid solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, continue heating for a short period to ensure complete hydrolysis.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 2,4-dichloro-5-hydroxyphenol.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichloro-5-aminophenol | From Step 2 |
| Reagents | H₂SO₄, NaNO₂ | [4][5][6] |
| Reaction Temperature | 0-5°C (Diazotization), Boiling (Hydrolysis) | [4][5][6] |
Step 4: Williamson Ether Synthesis to Yield Final Product
This final step involves the formation of the diaryl ether linkage through a Williamson ether synthesis between 2,4-dichloro-5-hydroxyphenol and an activated aryl halide.
Experimental Protocol:
-
In a suitable flask, dissolve 2,4-dichloro-5-hydroxyphenol in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, such as anhydrous potassium carbonate, to the solution to form the phenoxide.
-
Add 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene to the reaction mixture.
-
Heat the reaction mixture to a temperature between 100-150°C and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | 2,4-Dichloro-5-hydroxyphenol, 1-Fluoro-4-nitrobenzene | From Step 3, Commercially Available |
| Reagent | K₂CO₃ (or other suitable base) | [7][8] |
| Solvent | DMF (or other polar aprotic solvent) | [7][8] |
| Reaction Temperature | 100-150°C | [7][8] |
Reaction Pathway Visualization
Figure 2. Reaction scheme for the synthesis of this compound.
References
- 1. 2,4-Dichloro-5-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]
- 5. US9695114B2 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 6. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: Utilizing 2,4-Dichloro-5-(4-nitrophenoxy)phenol in the Development of Novel Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a theoretical framework and detailed protocols for the utilization of 2,4-Dichloro-5-(4-nitrophenoxy)phenol as a versatile precursor in the synthesis of novel azo dyes. While direct experimental data for this specific compound in dye synthesis is not extensively documented in current literature, its chemical structure, featuring a phenolic hydroxyl group and a reducible nitro group, presents significant potential for creating a diverse range of chromophores. This document outlines two primary theoretical pathways for its application: first, as a coupling component in azo coupling reactions, and second, as a precursor to a diazo component following reduction of the nitro group. The provided protocols are based on established methodologies for azo dye synthesis and are intended to serve as a foundational guide for researchers exploring new dye chemistries.
Introduction
Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (-N=N-). Their extensive application spans various industries, including textiles, printing, and imaging, owing to their brilliant colors, good fastness properties, and synthetic accessibility. The color of an azo dye is determined by the electronic properties of the aromatic rings linked by the azo bridge. By strategically modifying the substituents on these rings, the absorption spectrum of the dye can be finely tuned.
This compound is a diphenyl ether derivative possessing several key functional groups that make it an attractive, albeit underexplored, starting material for novel dye synthesis. The phenolic hydroxyl group can act as an activating group for electrophilic aromatic substitution, making the molecule suitable as a coupling component. Furthermore, the nitro group can be chemically reduced to a primary amine, which can then be diazotized to form a diazonium salt—a key intermediate for the diazo component in azo dye synthesis. These notes will explore the theoretical application of this compound in both capacities.
Chemical Properties of this compound
A summary of the key chemical and physical properties of the starting material is presented in Table 1. Understanding these properties is crucial for designing appropriate reaction conditions and purification strategies.
| Property | Value |
| Molecular Formula | C₁₂H₇Cl₂NO₄ |
| Molecular Weight | 316.10 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | Not reported, estimated based on similar structures |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Acetone), sparingly soluble in alcohols, insoluble in water. |
Table 1: Physicochemical Properties of this compound.
Theoretical Application Pathways
Two primary synthetic routes are proposed for the utilization of this compound in azo dye synthesis. These are depicted in the logical workflow diagram below.
Figure 1: Logical workflow for the two proposed synthetic pathways.
Pathway 1: this compound as a Coupling Component
In this pathway, the phenolic ring of the starting material acts as an electron-rich system that can undergo electrophilic substitution with a diazonium salt. The general reaction scheme is illustrated below.
Figure 2: Reaction scheme for Pathway 1. (Note: Placeholder images for chemical structures)
This protocol describes a general procedure for the coupling of a generic aryldiazonium salt with this compound.
-
Preparation of the Coupling Component Solution:
-
Dissolve 1.0 mmol of this compound in 10 mL of a 10% aqueous sodium hydroxide solution with stirring in a 50 mL beaker.
-
Cool the resulting solution to 0-5 °C in an ice bath.
-
-
Preparation of the Diazonium Salt Solution:
-
In a separate 50 mL beaker, dissolve 1.0 mmol of a primary aromatic amine (e.g., aniline) in a mixture of 2.5 mL of concentrated hydrochloric acid and 5 mL of water.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled solution of 1.1 mmol of sodium nitrite in 3 mL of water dropwise to the amine solution, maintaining the temperature below 5 °C with constant stirring.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
-
-
Azo Coupling Reaction:
-
Slowly add the freshly prepared diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
Maintain the temperature at 0-5 °C and the pH at 8-10 (adjust with 10% sodium hydroxide solution if necessary).
-
A colored precipitate should form immediately or upon standing.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol, acetic acid) to obtain the purified product.
-
Dry the purified dye in a vacuum oven at 60 °C.
-
-
Characterization:
-
Determine the melting point, yield, and characterize the dye using FT-IR, ¹H-NMR, and UV-Vis spectroscopy.
-
Pathway 2: this compound as a Diazo Component Precursor
This pathway involves the initial reduction of the nitro group to an amine, followed by diazotization and subsequent coupling with a suitable phenolic or amino compound.
Figure 3: Reaction scheme for Pathway 2. (Note: Placeholder images for chemical structures)
Step 1: Reduction of the Nitro Group
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5.0 mmol of this compound and 50 mL of ethanol.
-
To this suspension, add 15.0 mmol of tin (Sn) powder.
-
Slowly add 20 mL of concentrated hydrochloric acid dropwise with stirring.
-
-
Reduction Reaction:
-
After the addition of acid is complete, heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Isolation:
-
Filter the reaction mixture to remove any unreacted tin.
-
Carefully neutralize the filtrate with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,4-Dichloro-5-(4-aminophenoxy)phenol.
-
Purify the crude product by column chromatography if necessary.
-
Step 2: Diazotization and Azo Coupling
-
Diazotization:
-
Follow the procedure outlined in Pathway 1, Section 2, using the synthesized 2,4-Dichloro-5-(4-aminophenoxy)phenol as the primary aromatic amine.
-
-
Azo Coupling:
-
Prepare a solution of the desired coupling component (e.g., β-naphthol) in an alkaline solution as described in Pathway 1, Section 1.
-
Carry out the coupling reaction as detailed in Pathway 1, Section 3.
-
-
Isolation, Purification, and Characterization:
-
Follow the procedures in Pathway 1, Sections 4 and 5.
-
Hypothetical Data Presentation
The following tables present hypothetical data for the novel azo dyes synthesized via the proposed pathways. These values are illustrative and would need to be confirmed by experimental analysis.
| Dye | Synthetic Pathway | Yield (%) | Melting Point (°C) | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Dye 1 | Pathway 1 | 85 | 210-212 | 480 | 25,000 |
| Dye 2 | Pathway 2 | 78 | 235-237 | 520 | 32,000 |
Table 2: Hypothetical Physicochemical Properties of Novel Azo Dyes.
| Dye | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Rubbing Fastness (ISO 105-X12) |
| Dye 1 | 4-5 | 4 | 4 |
| Dye 2 | 5 | 4-5 | 4-5 |
Table 3: Hypothetical Fastness Properties of Novel Azo Dyes on Polyester Fabric.
Concluding Remarks
The protocols and theoretical data presented in these application notes are intended to provide a robust starting point for researchers interested in exploring the potential of this compound as a precursor for novel azo dyes. The presence of both a phenolic hydroxyl group and a reducible nitro group within the same molecule offers significant synthetic flexibility. Experimental validation of these proposed pathways is encouraged to fully elucidate the properties and potential applications of the resulting dyes. It is anticipated that the strategic incorporation of this building block could lead to the development of new colorants with desirable properties for a range of applications. Researchers should adhere to all standard laboratory safety procedures when handling the chemicals and performing the reactions described herein.
Application Notes and Protocols for the Catalyic Transfer Hydrogenation of Halonitroarenes using Palladium on Carbon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic transfer hydrogenation (CTH) is a powerful and versatile technique for the reduction of functional groups in organic synthesis. This method offers a safer and often more selective alternative to classical catalytic hydrogenation that uses pressurized hydrogen gas. In the context of producing haloanilines, which are crucial intermediates in the pharmaceutical, agrochemical, and dye industries, CTH of halonitroarenes using palladium on carbon (Pd/C) is a particularly valuable methodology. The selective reduction of the nitro group while preserving the carbon-halogen bond is a key challenge that can be effectively addressed by carefully selecting the hydrogen donor and reaction conditions.
These application notes provide a comprehensive overview and detailed protocols for the Pd/C-catalyzed transfer hydrogenation of halonitroarenes, focusing on the use of common hydrogen donors such as hydrazine hydrate, ammonium formate, triethylsilane, and sodium borohydride.
Advantages of Catalytic Transfer Hydrogenation
-
Enhanced Safety: CTH avoids the use of flammable and explosive hydrogen gas, making it an inherently safer laboratory procedure.[1]
-
High Selectivity: By choosing the appropriate hydrogen donor and reaction conditions, it is possible to achieve high chemoselectivity for the reduction of the nitro group without affecting the halogen substituent.[1][2]
-
Operational Simplicity: The experimental setup for CTH is generally simpler than that for high-pressure hydrogenation reactions.
-
Mild Reaction Conditions: Many CTH reactions can be carried out at or near room temperature and atmospheric pressure.
Data Presentation
Table 1: Selective Reduction of Various Halonitroarenes using Hydrazine Hydrate and Pd/C
This table summarizes the results from the selective reduction of a range of halonitroarenes to their corresponding haloanilines. The primary product is the haloaniline, with the dehalogenated aniline being a potential byproduct. The selectivity is presented as a ratio of the desired haloaniline to the dehalogenated aniline.
| Entry | Substrate | Product | Yield (%) | Selectivity (Haloaniline:Aniline) |
| 1 | 1-Bromo-4-(tert-butyl)-2-nitrobenzene | 2-Bromo-5-(tert-butyl)aniline | 95 | >20:1 |
| 2 | 1-Chloro-4-(tert-butyl)-2-nitrobenzene | 2-Chloro-5-(tert-butyl)aniline | 93 | 14:1[3] |
| 3 | 1-Iodo-4-(tert-butyl)-2-nitrobenzene | 2-Iodo-5-(tert-butyl)aniline | 94 | 15:1[3] |
| 4 | 2,4-Dichloronitrobenzene | 2,4-Dichloroaniline | 92 | 14:1[3] |
| 5 | 2-Chloro-6-methyl-nitrobenzene | 2-Chloro-6-methylaniline | 93 | 16:1[3] |
| 6 | 4-Bromo-2-nitrotoluene | 4-Bromo-2-aminotoluene | 95 | 14:1[3] |
| 7 | 1-Bromo-2-nitro-4-(trifluoromethyl)benzene | 2-Amino-5-bromobenzotrifluoride | 95 | 18:1[3] |
| 8 | 4-Chloro-3-nitropyridine | 3-Amino-4-chloropyridine | 93 | Only Product[3] |
| 9 | 5-Bromo-7-nitroindole | 7-Amino-5-bromoindole | 95 | Only Product[3] |
Reaction Conditions: Substrate (1 mmol), 10% Pd/C (5 mol%), hydrazine hydrate (10 mmol), methanol (5 mL), reflux at 80°C for 5-30 minutes.[1]
Table 2: Effect of Hydrogen Donor on the Reduction of 4-Chloronitrobenzene
This table provides a comparative overview of the efficacy of different hydrogen donors for the reduction of 4-chloronitrobenzene to 4-chloroaniline.
| Entry | Hydrogen Donor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of 4-Chloroaniline (%) |
| 1 | Hydrazine Hydrate | 10% Pd/C | Methanol | 80 | 0.5 | >95 |
| 2 | Ammonium Formate | 10% Pd/C | Ethanol | Room Temp. | 12 | >99[4][5] |
| 3 | Triethylsilane | 10% Pd/C | Methanol | Room Temp. | <0.2 | High |
| 4 | Sodium Borohydride | 10% Pd/C | Toluene/Acetic Acid | Room Temp. | 1 | Moderate to High |
Note: The data for entries 3 and 4 are generalized from procedures for nitro group reduction and may require optimization for specific halonitroarenes to maximize selectivity.
Experimental Protocols
Protocol 1: Selective Reduction of Halonitroarenes using Hydrazine Hydrate (Method A)
This protocol is designed for the selective reduction of the nitro group while preserving the halogen substituent.[2][6]
Materials:
-
Halonitroarene (1.0 mmol)
-
10% Palladium on carbon (Pd/C, 5 mol%)
-
Hydrazine hydrate (10.0 mmol)
-
Methanol (5 mL)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Celite
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the halonitroarene (1.0 mmol) and methanol (5 mL).
-
Carefully add 10% Pd/C (5 mol%). Caution: Palladium on carbon can be pyrophoric. Handle in an inert atmosphere if dry.
-
Attach a reflux condenser to the flask.
-
Add hydrazine hydrate (10.0 mmol) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times are typically short (5-30 minutes).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude haloaniline.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Complete Reduction of Halonitroarenes using Hydrazine Hydrate (Method B)
This protocol is for the reduction of both the nitro group and the carbon-halogen bond.[2][6]
Materials:
-
Same as Protocol 1, with the addition of a microwave reactor.
Procedure:
-
In a microwave reactor vial equipped with a magnetic stir bar, combine the halonitroarene (1.0 mmol), 10% Pd/C (5 mol%), and methanol (5 mL).
-
Add hydrazine hydrate (10.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120°C for 15-30 minutes.
-
After cooling, work up the reaction mixture as described in Protocol 1 (steps 7-9).
Protocol 3: General Procedure for Reduction using Ammonium Formate
Ammonium formate is a convenient and effective hydrogen donor for the reduction of nitroarenes.[4][5]
Materials:
-
Halonitroarene (1.0 mmol)
-
10% Palladium on carbon (Pd/C, 5 wt% of substrate)
-
Ammonium formate (4.0 mmol)[4]
-
Ethanol (3 mL)[4]
-
Round-bottom flask
-
Stirring plate and stir bar
-
Celite
Procedure:
-
In a round-bottom flask, dissolve the halonitroarene (1.0 mmol) in ethanol (3 mL).
-
Add ammonium formate (4.0 mmol) and 10% Pd/C (5 wt% of the substrate).
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Upon completion, filter the catalyst through a pad of Celite and wash with ethanol.
-
The filtrate is concentrated under reduced pressure, and the residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove excess ammonium formate and other inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be further purified if necessary.
Visualizations
Caption: Experimental workflow for catalytic transfer hydrogenation.
Caption: Mechanism of catalytic transfer hydrogenation.
Concluding Remarks
The catalytic transfer hydrogenation of halonitroarenes using palladium on carbon is a highly efficient and selective method for the synthesis of haloanilines. The choice of hydrogen donor and reaction conditions can be tailored to achieve the desired outcome, whether it is the selective reduction of the nitro group or the complete reduction of both the nitro and halo functionalities. The protocols provided herein serve as a valuable starting point for researchers in the field of organic synthesis and drug development. It is recommended to optimize the reaction conditions for each specific substrate to achieve the best results.
References
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Synthesis of 5-chloro-2-(2,4-dichlorophenoxy)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-chloro-2-(2,4-dichlorophenoxy)aniline, also known as Triclosan amine, is a key intermediate in the synthesis of various chemical compounds, including pharmaceuticals and antimicrobial agents. Its preparation is a critical step in the manufacturing process of these high-value products. This document provides detailed application notes and protocols for the synthesis of 5-chloro-2-(2,4-dichlorophenoxy)aniline, focusing on a reliable two-step synthetic route. This process involves an initial Ullmann condensation to form a diaryl ether, followed by the reduction of a nitro group to the desired aniline. The methodologies described herein are compiled from established procedures and are intended to provide a comprehensive guide for laboratory and process chemistry applications.
Overall Synthetic Pathway
The synthesis of 5-chloro-2-(2,4-dichlorophenoxy)aniline is typically achieved through a two-step process. The first step is the formation of the diaryl ether intermediate, 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene, via an Ullmann condensation or a related nucleophilic aromatic substitution reaction. The second step involves the selective reduction of the nitro group of this intermediate to yield the final aniline product.
Figure 1: Overall two-step synthesis of 5-chloro-2-(2,4-dichlorophenoxy)aniline.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of 5-chloro-2-(2,4-dichlorophenoxy)aniline.
| Step | Reaction | Key Reagents | Product | Yield (%) | Purity (%) |
| 1 | Ullmann Condensation | 2,5-Dichloronitrobenzene, 2,4-Dichlorophenol, KOH | 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene | 95 | 99.54 |
| 2 | Nitro Group Reduction | 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene, Ammonium Formate, Platinum on Carbon | 5-chloro-2-(2,4-dichlorophenoxy)aniline | High (Implied) | High (Implied) |
Table 1: Summary of Quantitative Data for the Synthesis.
Experimental Protocols
Step 1: Synthesis of 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene (Ullmann Condensation)
This protocol details the formation of the diaryl ether intermediate through a copper-free Ullmann-type reaction.
Materials:
-
2,4-Dichlorophenol
-
Potassium hydroxide (KOH) flakes
-
2,5-Dichloronitrobenzene
-
10% Sodium hydroxide (NaOH) solution
-
Water
Equipment:
-
Reactor vessel with heating and stirring capabilities
-
Distillation apparatus
-
Filtration apparatus
Procedure:
-
To molten 2,4-dichlorophenol in a suitable reactor, carefully add potassium hydroxide flakes in portions, ensuring the temperature does not exceed 110°C.
-
Add a small amount of water to the mixture and maintain the resulting solution at 110°C for 30 minutes to ensure complete formation of the potassium salt.
-
Add 2,5-dichloronitrobenzene to the reaction mixture in a single portion.
-
Increase the temperature of the reaction mass to 150°C, during which water will distill off.
-
Continue the reaction at 150°C for 3-4 hours. Monitor the reaction progress by checking the consumption of 2,5-dichloronitrobenzene (e.g., by TLC or GC) until its content is below 0.1%.[1]
-
Upon completion, cool the reaction mass to 130°C and add a second portion of water, followed by a 10% sodium hydroxide solution, and then a final portion of water.[1]
-
Cool the resulting heterogeneous mixture to room temperature.
-
Filter the solid product and wash it with water until the washings are free from sodium, potassium, and chloride ions.
-
Dry the solid product to obtain 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene.
Expected Outcome: This procedure is reported to yield 95% of 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene with a purity of 99.54%.[1]
Figure 2: Workflow for the synthesis of the nitro intermediate.
Step 2: Synthesis of 5-chloro-2-(2,4-dichlorophenoxy)aniline (Nitro Group Reduction)
This protocol describes the reduction of the nitro intermediate to the target aniline using a combination of catalytic transfer hydrogenation and gaseous hydrogenation.[1] This dual approach is designed to minimize side reactions such as dehalogenation.[1]
Materials:
-
5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene
-
Ammonium formate
-
Platinum on carbon catalyst (e.g., 5% Pt/C)
-
Solvent (e.g., methanol or ethanol)
-
Hydrogen gas
Equipment:
-
Autoclave (high-pressure reactor)
-
Filtration apparatus
Procedure:
-
In an autoclave, charge the 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene, a suitable solvent (e.g., methanol), the platinum on carbon catalyst, and ammonium formate.
-
Seal the autoclave and inert the atmosphere (e.g., by purging with nitrogen or argon).
-
Heat the reaction mixture to a temperature between 50°C and 150°C and allow the catalytic transfer hydrogenation to proceed under autogenous pressure for a period of 0.5 to 15 hours.[1]
-
After the initial reaction period, introduce external hydrogen gas into the autoclave at a pressure between 1 to 50 kg/cm ².[1]
-
Continue the gaseous hydrogenation until the uptake of hydrogen ceases, indicating the completion of the reaction.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate contains the desired product. The solvent can be removed under reduced pressure, and the crude product can be further purified if necessary (e.g., by recrystallization).
Expected Outcome: This method is designed to produce high-purity 5-chloro-2-(2,4-dichlorophenoxy)aniline by minimizing hydrodechlorination and ether cleavage byproducts.[1]
References
Troubleshooting & Optimization
improving the yield and purity of 2,4-Dichloro-5-(4-nitrophenoxy)phenol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2,4-Dichloro-5-(4-nitrophenoxy)phenol synthesis. The synthesis is typically a two-step process: (1) Nitration of 2,4-dichlorophenol to produce the intermediate 2,4-dichloro-5-nitrophenol, and (2) A copper-catalyzed Ullmann condensation to form the final diaryl ether product.
Frequently Asked Questions (FAQs)
Step 1: Synthesis of 2,4-Dichloro-5-nitrophenol (Intermediate)
Q1: My yield of 2,4-dichloro-5-nitrophenol is low. What are the common causes?
A1: Low yields during the nitration of 2,4-dichlorophenol can stem from several factors. Careful control of reaction conditions is crucial.[1] Key areas to investigate include:
-
Temperature Control: The nitration process is highly exothermic. Ensure the temperature is maintained within the optimal range (e.g., 0-20°C during mixed acid addition) to prevent over-nitration or formation of byproducts.[2]
-
Reagent Addition: The dropwise addition of the nitrating agent (mixed nitric and sulfuric acid) must be slow and controlled to manage the reaction rate and temperature.[2]
-
Reaction Time: Insufficient reaction time during the initial sulfonation (e.g., 2 hours at 80°C) or the final hydrolysis (e.g., 5 hours at 100-105°C) can lead to incomplete conversion.[2]
-
Acid Concentration: The concentration of sulfuric and nitric acid is critical. Using incorrect concentrations can affect the reaction's efficiency and selectivity.
Q2: I am observing significant amounts of isomeric byproducts. How can I improve the regioselectivity?
A2: The formation of isomers is a common challenge in the nitration of substituted phenols. To favor the desired 5-nitro isomer:
-
Protecting/Directing Groups: The described synthesis protocol utilizes a sulfonation step prior to nitration.[2] The sulfonic acid group directs the nitro group to the desired position and is later removed during the hydrolysis step. Ensure the initial sulfonation step is complete.
-
Reaction Conditions: Drastic reaction conditions can lead to the formation of isomeric products.[3] Adhering to milder, controlled temperature profiles is essential.[3]
Step 2: Synthesis of this compound (Ullmann Condensation)
Q3: The Ullmann coupling reaction is not proceeding or the yield is very low. What should I check?
A3: The Ullmann condensation for diaryl ether synthesis is sensitive to several variables.[4][5]
-
Catalyst System: The choice of copper source (e.g., CuI, CuBr) and ligand is critical. While traditional methods used copper powder at high temperatures, modern protocols use soluble copper catalysts with ligands like N,N-dimethylglycine, 1,10-phenanthroline, or (2-Pyridyl)acetone to facilitate the reaction under milder conditions.[4][6]
-
Base: The base plays a crucial role. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be solvent-dependent, and its insolubility or the presence of water can inhibit the reaction.[4]
-
Solvent: High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are traditionally used.[7] However, reactions can also be effective in non-polar solvents like toluene or xylene, which may require higher temperatures.[8]
-
Anhydrous Conditions: The presence of water can deactivate the base and interfere with the catalytic cycle. Ensure all reagents and the reaction setup are dry.
Q4: How do I remove the copper catalyst and other salts from my final product?
A4: Post-reaction workup is essential for purity.
-
Aqueous Wash: After the reaction, the mixture can be diluted with a suitable organic solvent and washed with aqueous ammonia or an ammonium chloride solution to complex with and remove the copper salts.
-
Filtration: If the copper catalyst is heterogeneous, it can be removed by filtering the reaction mixture through a pad of Celite.
-
Acid/Base Wash: Washing with dilute acid can remove basic impurities, while a dilute base wash can remove any unreacted phenol starting materials.
Purification and Analysis
Q5: What is the best method to purify the final this compound?
A5:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol, isopropanol/water) must be identified where the product has high solubility at high temperatures and low solubility at low temperatures.
-
Column Chromatography: For removing closely related impurities, silica gel column chromatography using a solvent system like hexane/ethyl acetate can be employed.
Q6: How can I assess the purity of my final product?
A6:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. The precursor, 2,4-dichloro-5-nitrophenol, has a melting point of 96-98°C.[1][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a precise method to quantify the purity of the compound and detect any minor impurities.[10]
-
Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure of the final product and identify any impurities.
Troubleshooting Guides
Table 1: Troubleshooting Low Yield in Nitration (Step 1)
| Symptom | Possible Cause | Suggested Solution |
| Low Conversion of Starting Material | Insufficient reaction time or temperature. | Increase reaction time or incrementally raise the temperature for the sulfonation and hydrolysis steps. Verify reagent stoichiometry. |
| Inactive nitrating agent. | Use fresh, properly stored nitric and sulfuric acids. | |
| Formation of Dark, Tarry Byproducts | Reaction temperature too high. | Improve cooling efficiency. Slow down the rate of addition of the mixed acid.[2] |
| Impure starting 2,4-dichlorophenol. | Use purified starting material. | |
| Product Lost During Workup | Premature precipitation or incomplete extraction. | Adjust the pH carefully during workup. Ensure complete extraction by using an adequate volume of solvent. |
| Inefficient hydrolysis of sulfonated intermediate. | Ensure the hydrolysis step is carried out for the recommended time (e.g., 5 hours) and temperature (100-105°C).[2] |
Table 2: Troubleshooting the Ullmann Condensation (Step 2)
| Symptom | Possible Cause | Suggested Solution |
| No Reaction | Inactive catalyst or improper catalyst system. | Use a soluble Cu(I) source (e.g., CuI) and an appropriate ligand.[4] Ensure the catalyst is not oxidized. |
| Presence of moisture. | Use anhydrous solvents and reagents. Dry glassware thoroughly. | |
| Incorrect base or solvent. | Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (Toluene, DMF, NMP).[8] | |
| Low Yield | Suboptimal reaction temperature. | Ullmann couplings often require elevated temperatures (110-200°C).[4][7] Optimize the temperature for your specific substrate and catalyst system. |
| Poor reactivity of aryl halide. | Aryl halides with electron-withdrawing groups are more reactive.[8] The two chlorine atoms on the nitrophenol should provide sufficient activation. | |
| Formation of Side Products | Homocoupling of aryl halide. | This can occur at high temperatures. Try lowering the temperature and screening different ligands. |
| Reduction of nitro groups. | If using metallic copper, impurities can sometimes cause reduction. Use a well-defined Cu(I) salt catalyst. |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-5-nitrophenol (Intermediate) This protocol is adapted from literature procedures and should be performed with appropriate safety precautions.[2]
-
Sulfonation: In a reaction vessel, charge 2,4-dichlorophenol. While stirring, slowly add concentrated sulfuric acid, keeping the temperature controlled. Once the addition is complete, heat the mixture to 80°C for 2 hours.
-
Dissolution & Cooling: After the reaction, cool the mixture and dissolve it in a suitable solvent like chloroform. Cool the solution to 0°C using an ice-salt bath.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the internal temperature does not exceed 20°C.
-
Quenching & Separation: After the nitration is complete, lower the temperature to 10°C and slowly add water. Allow the layers to separate and remove the lower aqueous waste layer.
-
Hydrolysis: Transfer the organic layer to a new vessel, add water, and heat to 100-105°C to distill off the chloroform and hydrolyze the sulfonic acid group. Maintain this temperature for 5 hours.
-
Isolation: Cool the reaction mixture, and the product will precipitate. Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. The expected yield is >89% with a purity of >99%.[2]
Protocol 2: Synthesis of this compound (Ullmann Condensation) This is a general, hypothetical protocol based on modern Ullmann ether synthesis methods.
-
Vessel Preparation: To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2,4-dichloro-5-nitrophenol (1.0 eq.), 4-nitrophenol (1.1 eq.), a copper(I) iodide (CuI) catalyst (5-10 mol%), a suitable ligand such as N,N-dimethylglycine (10-20 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add an anhydrous, high-boiling solvent such as Toluene or NMP.
-
Reaction: Heat the stirred reaction mixture to 120-150°C. Monitor the reaction progress using TLC or HPLC. The reaction may take several hours to reach completion.
-
Workup: Cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and water. Filter through Celite to remove insoluble materials.
-
Extraction & Wash: Separate the organic layer. Wash sequentially with aqueous ammonium chloride, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography to obtain the pure diaryl ether.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the Ullmann condensation step.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,4-Dichloro-5-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 3. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]
- 4. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. 2,4-Dichloro-5-Nitrophenol [myskinrecipes.com]
- 10. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Production of 2,4-Dichloro-5-(4-nitrophenoxy)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2,4-Dichloro-5-(4-nitrophenoxy)phenol.
Troubleshooting Guides
The following guides address common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of 2,4-Dichloro-5-nitrophenol (Intermediate)
-
Question: Our large-scale nitration of 2,4-dichlorophenol is resulting in a lower than expected yield of 2,4-dichloro-5-nitrophenol (under 85%). What are the potential causes and solutions?
-
Answer: Low yields in this nitration step can often be attributed to several factors. Firstly, incomplete sulfonation of the initial 2,4-dichlorophenol can lead to undesired side products during nitration. Ensure that the reaction with concentrated sulfuric acid is carried out at the recommended temperature of 80°C for a sufficient duration (at least 2 hours) to drive the sulfonation to completion. Secondly, precise temperature control during the addition of the mixed nitric and sulfuric acids is critical. Exceeding the recommended temperature range of 0-20°C can lead to the formation of undesired isomers and oxidation byproducts.[1] Lastly, ensure efficient hydrolysis of the nitrated intermediate by maintaining the temperature at 100-105°C for 5 hours to ensure complete conversion. A patent for an alternative method suggests that using a rare earth triflate salt catalyst with a co-catalyst in an alcohol solvent can increase the yield to over 98%.[2]
Issue 2: Presence of Impurities in the Final Product
-
Question: After the etherification step to produce this compound, we are observing significant impurities in our product. What are the likely side reactions and how can we mitigate them?
-
Answer: In a Williamson ether synthesis, which is a common method for this step, several side reactions can lead to impurities. The primary competing reaction is the elimination of the alkylating agent, which is more prevalent with secondary and tertiary alkyl halides. Since the synthesis of this compound involves an aryl halide, this is less of a concern. However, another significant side reaction is C-alkylation of the phenoxide, where the alkylating group attaches to the aromatic ring instead of the oxygen atom. This is more likely if the phenoxide is an ambident nucleophile. To minimize side reactions, ensure anhydrous conditions, as water can hydrolyze the reactants. Using a phase-transfer catalyst can increase the solubility of the alkoxide and promote the desired O-alkylation. The Ullmann condensation is an alternative route that can be effective for diaryl ether synthesis but may require higher temperatures and a copper catalyst.
Issue 3: Incomplete Reaction or Stalling
-
Question: The Williamson ether synthesis for the final product appears to be stalling, with a significant amount of unreacted 2,4-dichloro-5-nitrophenol remaining. What could be the cause and how can we drive the reaction to completion?
-
Answer: An incomplete reaction can be due to several factors. Firstly, the base used to deprotonate the 2,4-dichloro-5-nitrophenol may be insufficient or not strong enough to fully generate the phenoxide. Ensure at least a stoichiometric amount of a strong base, such as sodium hydride or potassium carbonate, is used. Secondly, the reaction temperature may be too low. While lower temperatures can reduce side reactions, the reaction rate might be too slow. A moderate increase in temperature, with careful monitoring for byproduct formation, may be necessary. The choice of solvent is also crucial; a polar aprotic solvent like DMF or DMSO can enhance the reaction rate. Finally, the presence of water can quench the phenoxide, so ensure all reactants and the solvent are thoroughly dried before use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for the large-scale production of this compound?
A1: A common and effective two-step synthesis is recommended. The first step involves the nitration of 2,4-dichlorophenol to produce the intermediate, 2,4-dichloro-5-nitrophenol. A large-scale protocol for this step with a reported yield of over 89% is available.[1] The second step is the etherification of 2,4-dichloro-5-nitrophenol with a suitable p-nitrophenylating agent, typically via a Williamson ether synthesis or an Ullmann condensation.
Q2: What are the critical safety precautions to consider during the large-scale production?
A2: The synthesis involves corrosive and potentially hazardous materials. Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. 2,4-Dichlorophenol and its nitrated derivative are toxic. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, is mandatory. The reactions should be carried out in a well-ventilated area, and emergency eyewash and shower stations should be readily accessible. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each chemical.
Q3: How can the purity of the final product be enhanced during purification?
A3: Purification of the crude this compound can be achieved through recrystallization from a suitable solvent. The choice of solvent will depend on the impurity profile. A common technique for purifying similar chlorinated phenols involves dissolving the crude product in a hot solvent in which it is highly soluble and then allowing it to cool slowly to form crystals, leaving the impurities in the mother liquor. Washing the filtered crystals with a cold, non-dissolving solvent can further remove residual impurities. For highly impure products, column chromatography may be necessary, although this can be challenging and costly at a large scale. A patented process for purifying a similar compound, 2,4,5-trichlorophenol, involves reacting impurities with formaldehyde to form condensation products that can be more easily separated.[3]
Data Presentation
Table 1: Large-Scale Synthesis of 2,4-Dichloro-5-nitrophenol - Reactant Quantities and Yield
| Reactant | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 2,4-Dichlorophenol | 163.00 | 625 | 3.83 |
| Concentrated Sulfuric Acid | 98.08 | 415 | 4.23 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (kg) | Actual Yield (kg) |
| 2,4-Dichloro-5-nitrophenol | 208.00 | 796.64 | ~713 (89.6%) |
Data extracted from a large-scale synthesis protocol.[1]
Table 2: Comparison of Synthesis Methods for 2,4-dichloro-5-nitrophenol
| Method | Key Reagents | Reported Yield | Reported Purity | Key Advantages |
| Conventional Hydrolysis | 2,4-dichlorophenol, H₂SO₄, HNO₃ | 88% - 92% | 91.5% | Established method |
| Catalytic Alcoholysis | Tris(2,4-dichloro-5-nitrophenyl) phosphate, rare earth triflate catalyst, alcohol | >98% | >97.5% | Higher yield and purity, avoids large amounts of waste acid |
Data from a comparative patent.[2]
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 2,4-Dichloro-5-nitrophenol
This protocol is adapted from a documented large-scale industrial synthesis.[1]
-
Sulfonation:
-
Charge a 3000L sulfonation and nitration kettle with 625 kg of 2,4-dichlorophenol.
-
While stirring, slowly add 415 kg of concentrated sulfuric acid.
-
Maintain the reaction temperature at 80°C for 2 hours.
-
After the reaction is complete, add 400L of chloroform to dissolve the product.
-
-
Nitration:
-
Cool the reaction mixture to 0°C using frozen brine.
-
While stirring, slowly add a pre-prepared mixed acid (sulfuric acid and nitric acid).
-
Carefully control the temperature during the addition to not exceed 20°C.
-
After the addition is complete, lower the temperature to 10°C.
-
-
Hydrolysis and Isolation:
-
Add 400L of water and allow the layers to separate. Remove the lower aqueous waste layer.
-
Add 900L of water and transfer the mixture to a hydrolysis kettle.
-
Heat with steam to a temperature of 100-105°C to remove the chloroform.
-
Maintain the hydrolysis reaction at 100-105°C for 5 hours.
-
Cool the reaction mixture, filter the solid product by suction, and wash with water.
-
The expected yield is over 89.6% with a purity of over 99.1%.
-
Protocol 2: Representative Williamson Ether Synthesis for this compound (Illustrative)
This is a representative protocol based on the principles of Williamson ether synthesis for diaryl ethers.
-
Phenoxide Formation:
-
In a suitable reactor equipped with a stirrer, condenser, and nitrogen inlet, charge 2,4-dichloro-5-nitrophenol and a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Under a nitrogen atmosphere, add an equimolar amount of a strong base (e.g., potassium carbonate or sodium hydride) portion-wise while controlling the temperature.
-
Stir the mixture at a slightly elevated temperature (e.g., 40-50°C) until the formation of the phenoxide is complete (can be monitored by TLC or HPLC).
-
-
Etherification:
-
Add an equimolar amount of p-nitrochlorobenzene to the reaction mixture.
-
Consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the reaction rate.
-
Heat the reaction mixture to a temperature that allows for a reasonable reaction rate without significant decomposition or side product formation (e.g., 80-120°C).
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture and quench it by pouring it into a large volume of water.
-
The crude product should precipitate. Filter the solid and wash it with water to remove inorganic salts.
-
Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents).
-
Dry the purified product under vacuum.
-
Mandatory Visualization
Caption: Synthesis pathway for this compound.
References
- 1. 2,4-Dichloro-5-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 2. CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5 - Google Patents [patents.google.com]
- 3. US4216342A - Process for the purification of crude 2,4,5-trichlorophenol - Google Patents [patents.google.com]
preventing degradation of 2,4-Dichloro-5-(4-nitrophenoxy)phenol during storage
This guide provides technical support for researchers, scientists, and drug development professionals working with 2,4-Dichloro-5-(4-nitrophenoxy)phenol. It covers best practices for storage to prevent degradation and offers troubleshooting advice for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure long-term stability and maintain purity above 99.0%, the compound should be stored in a cool, dry, and well-ventilated area. It is critical to keep the container tightly sealed to prevent moisture absorption. For optimal preservation, refrigerated temperatures are recommended.
Q2: My solid this compound has turned from a yellow solid to a darker yellow or brownish color. What does this indicate?
Phenolic compounds are susceptible to oxidation, which can cause darkening or color changes over time. This is often accelerated by exposure to air and light. While a slight color change may not significantly impact purity, a noticeable darkening suggests potential degradation. It is advisable to verify the compound's purity via analytical methods like HPLC before use.
Q3: Is this compound sensitive to light?
Yes. Structurally related compounds, such as nitrophenols and dichlorophenols, are known to be susceptible to photolysis and photodegradation, especially in aqueous solutions when exposed to sunlight or UV light. The herbicide Nitrofen (2,4-dichlorophenyl p-nitrophenyl ether), which has a very similar structure, undergoes rapid cleavage of its ether linkage upon exposure to light. Therefore, it is crucial to store this compound in amber vials or light-blocking containers.
Q4: What solvents should I use to prepare stock solutions, and how should they be stored?
-
Use high-purity, anhydrous solvents.
-
Store solutions at -20°C or -80°C for long-term stability.
-
Prepare aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q5: What are the primary degradation pathways I should be concerned about?
Based on its structure, the two most probable degradation pathways are:
-
Oxidation: The phenol group is prone to oxidation, leading to the formation of quinone-like structures, which are often colored.
-
Ether Bond Cleavage: Similar to the herbicide Nitrofen, the ether linkage is a weak point susceptible to photolytic or hydrolytic cleavage. This would break the molecule into 2,4-dichlorophenol and p-nitrophenol.
Troubleshooting Guide
Issue 1: You observe a significant color change in the solid compound or a prepared solution.
| Possible Cause | Recommended Action |
| Oxidation: Exposure to air (oxygen) and/or light has occurred. This is a common issue with phenolic compounds. | 1. Verify Purity: Use the HPLC protocol below to check the purity and identify any degradation products. 2. Purge with Inert Gas: For future storage, flush the vial with an inert gas like argon or nitrogen before sealing. 3. Protect from Light: Ensure the compound is stored in an amber vial or wrapped in aluminum foil. |
| Contamination: The compound may have been exposed to incompatible chemicals or contaminants. Phenols are incompatible with strong oxidizing agents, bases, and certain metals. | 1. Review Handling Procedures: Ensure spatulas and glassware are clean and dry. 2. Check for Incompatibilities: Verify that the compound has not been stored near incompatible chemicals. |
Issue 2: Your analytical results (e.g., HPLC, LC-MS) show unexpected peaks.
| Possible Cause | Recommended Action |
| Degradation: The compound has started to break down. The most likely degradation products are 2,4-dichlorophenol and 4-nitrophenol due to ether bond cleavage. | 1. Identify Degradants: Compare the retention times of the unknown peaks with analytical standards of the suspected degradation products (see table below). 2. Discard and Replace: If significant degradation (>5%) is confirmed, it is best to use a fresh, uncompromised batch of the compound for your experiments. |
| Solvent Impurities: The solvent used for analysis or for preparing the stock solution may contain impurities. | 1. Run a Solvent Blank: Inject only the solvent into the analytical instrument to check for background peaks. 2. Use High-Purity Solvents: Always use HPLC-grade or higher-purity solvents. |
Data Presentation: Storage and Degradation Summary
Table 1: Recommended Storage Conditions
| Parameter | Solid Compound | Stock Solution |
|---|---|---|
| Temperature | 2-8°C | -20°C (short-term) or -80°C (long-term) |
| Atmosphere | Tightly sealed container, consider purging with N₂ or Ar | Tightly sealed vial, aliquot to minimize air exposure |
| Light | Protect from light (amber vial) | Protect from light (amber vial) |
| Moisture | Store in a dry/desiccated environment | Use anhydrous solvents |
Table 2: Potential Degradation Products and Analytical Signatures
| Compound Name | Molecular Weight | Potential Origin | Expected Analytical Behavior |
|---|---|---|---|
| 2,4-Dichlorophenol | 163.00 g/mol | Ether bond cleavage | In reverse-phase HPLC, expected to be less polar (longer retention time) than p-nitrophenol but more polar than the parent compound. |
| 4-Nitrophenol | 139.11 g/mol | Ether bond cleavage | In reverse-phase HPLC, expected to be the most polar of the three compounds (shortest retention time). |
| Quinone-type species | Variable | Oxidation of the phenol ring | Often colored (yellow/orange/brown) and may be highly reactive. Can appear as multiple small peaks in HPLC. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting its primary degradation products.
1. Materials and Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), analytical grade
-
This compound sample
-
(Optional) Analytical standards for 2,4-dichlorophenol and 4-nitrophenol
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
3. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Standard/Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in Acetonitrile or DMSO.
-
Dilute this stock solution to a final concentration of ~50 µg/mL using a 50:50 mixture of Mobile Phase A and B.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm and 280 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60% 40% 15.0 10% 90% 18.0 10% 90% 18.1 60% 40% | 22.0 | 60% | 40% |
-
4. Data Analysis:
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
If standards are available, confirm the identity of degradation peaks by comparing retention times.
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Compound Degradation
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Nitrophenols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of nitrophenols.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my analysis of nitrophenols?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape.[1] Peak tailing can negatively impact your analysis by:
-
Reducing Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.[1][2]
-
Decreasing Sensitivity: As the peak broadens, its height decreases, which can affect the limit of detection and quantification.
-
Compromising Accuracy and Precision: Inconsistent peak integration due to tailing can lead to inaccurate and imprecise quantitative results.[1]
Q2: What are the primary causes of peak tailing when analyzing acidic compounds like nitrophenols?
The primary cause of peak tailing for acidic compounds like nitrophenols in reversed-phase HPLC is often secondary interactions between the analyte and the stationary phase.[3] Specific causes include:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of nitrophenols, leading to a secondary retention mechanism that causes tailing.[1][4] This interaction is more pronounced at mid-range pH where silanols are ionized.[1]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the nitrophenol analytes, a mix of ionized and unionized forms can exist, leading to peak distortion.[5]
-
Column Contamination and Degradation: Accumulation of strongly retained sample components or contaminants on the column can lead to active sites that cause tailing.[6] A void at the column inlet can also cause peak distortion.[1]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[1][2]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion, especially for early eluting peaks.[2][3]
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.
Q3: How can I tell what is causing the peak tailing in my chromatogram?
Observing which peaks are tailing can provide clues to the cause:
-
All peaks tail: This often points to a problem with the column (e.g., contamination, void), the mobile phase, or the HPLC system (e.g., extra-column volume).[1] It could also be a sign of mass overload.[1]
-
Only some peaks (e.g., nitrophenols) tail: This suggests a chemical interaction between the specific analytes and the stationary phase, such as silanol interactions.[7][8]
-
Early eluting peaks tail more: This is often indicative of an issue with the sample solvent being stronger than the mobile phase or significant extra-column volume.[3]
Troubleshooting Guides
Guide 1: Mobile Phase Optimization for Nitrophenol Analysis
Peak tailing of acidic compounds like nitrophenols can often be addressed by optimizing the mobile phase.
1. Adjusting Mobile Phase pH: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds.[9] For acidic analytes like nitrophenols, it is generally recommended to use a mobile phase pH that is at least 1.5 to 2 pH units below the pKa of the analyte. This ensures that the nitrophenols are in their neutral, unionized form, which minimizes secondary interactions with the stationary phase.
2. Buffer Selection and Concentration: Using a buffer is essential to maintain a stable pH throughout the analysis.[1] The buffer should have a pKa close to the desired mobile phase pH for optimal buffering capacity. Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help to mask residual silanol interactions and improve peak shape.[2][10]
3. Mobile Phase Additives: In some cases, adding a small amount of a competing acid, such as acetic acid or formic acid, to the mobile phase can improve the peak shape of acidic compounds by competing for active sites on the stationary phase.[3]
Guide 2: Column Care and Regeneration
A well-maintained column is crucial for symmetrical peaks.
1. Column Washing: Regularly washing the column can remove contaminants that cause peak tailing. A general-purpose cleaning procedure for a reversed-phase column involves flushing with a series of solvents of increasing strength.
2. Column Regeneration: If a standard wash does not restore column performance, a more rigorous regeneration procedure may be necessary. This often involves using stronger solvents and may require reversing the column flow (if permitted by the manufacturer).
Guide 3: Sample Preparation and Injection
Proper sample handling can prevent many peak shape problems.
1. Sample Solvent: Whenever possible, dissolve your nitrophenol standards and samples in the initial mobile phase. If a stronger solvent must be used, keep the injection volume as small as possible.[3]
2. Sample Concentration: If you suspect mass overload (where all peaks are tailing and potentially fronting at higher concentrations), try diluting your sample.[1][2]
3. Sample Filtration: Always filter your samples before injection to remove particulate matter that can clog the column frit and lead to peak distortion.[11]
Data Presentation
The following table summarizes the expected qualitative and quantitative effects of various parameters on the peak shape of nitrophenols. The tailing factor (Tf) is a measure of peak asymmetry, with a value of 1.0 indicating a perfectly symmetrical peak. Values greater than 1 indicate tailing.
| Parameter | Condition | Expected Tailing Factor (Tf) | Rationale |
| Mobile Phase pH | pH close to pKa of nitrophenol | > 1.5 | Co-existence of ionized and unionized forms leads to peak distortion.[5] |
| pH << pKa of nitrophenol | 1.0 - 1.2 | Nitrophenol is in its neutral form, minimizing secondary interactions. | |
| Buffer Concentration | Low (e.g., <10 mM) | > 1.3 | Insufficient buffering capacity to control on-column pH and mask silanol interactions.[2][10] |
| High (e.g., 25-50 mM) | 1.0 - 1.2 | Better pH control and masking of active sites.[2][10] | |
| Sample Solvent | Stronger than mobile phase | > 1.4 (especially for early peaks) | Causes band broadening and distortion at the column inlet.[2][3] |
| Same as mobile phase | 1.0 - 1.2 | Minimizes solvent mismatch effects. | |
| Sample Load | High | > 1.5 | Overloads the stationary phase, leading to peak distortion.[1][2] |
| Low | 1.0 - 1.2 | Within the linear capacity of the column. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Symmetrical Nitrophenol Peaks
This protocol describes the preparation of a buffered mobile phase designed to minimize peak tailing for nitrophenols.
Objective: To prepare a mobile phase with a pH well below the pKa of nitrophenols to ensure they are in their non-ionized form.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Phosphate buffer salts (e.g., potassium dihydrogen phosphate)
-
Phosphoric acid (to adjust pH)
-
0.2 µm or 0.45 µm membrane filter
Procedure:
-
Aqueous Buffer Preparation:
-
Weigh an appropriate amount of phosphate buffer salt to achieve the desired concentration (e.g., 25 mM).
-
Dissolve the salt in HPLC-grade water.
-
Adjust the pH to the desired value (e.g., pH 2.5-3.0) using a dilute solution of phosphoric acid.
-
Filter the aqueous buffer solution through a 0.2 µm or 0.45 µm membrane filter to remove any particulate matter.
-
-
Mobile Phase Preparation:
-
Mix the prepared aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 70:30 aqueous:organic).
-
Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the HPLC system.
-
Protocol 2: Reversed-Phase HPLC Column Washing and Regeneration
This protocol provides a general procedure for cleaning and regenerating a silica-based reversed-phase column that shows signs of contamination, such as peak tailing and increased backpressure.
Objective: To remove strongly retained contaminants from the column and restore its performance.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Other strong solvents like tetrahydrofuran (THF) or dichloromethane (DCM) if necessary and compatible with the column.
Procedure:
A. Standard Column Wash (for routine maintenance):
-
Disconnect the column from the detector.
-
Flush the column with 10-20 column volumes of the mobile phase without any buffer salts (e.g., if your mobile phase is 50:50 ACN:buffer, flush with 50:50 ACN:water).
-
Flush with 10-20 column volumes of 100% acetonitrile or methanol.
-
If the column is to be stored, store it in the appropriate storage solvent (usually acetonitrile or methanol). Otherwise, re-equilibrate the column with the initial mobile phase conditions.
B. Aggressive Column Regeneration (for significant contamination): Always check the column manufacturer's instructions for solvent compatibility and whether the column can be back-flushed.
-
Disconnect the column from the detector and reverse its flow direction (connect the outlet to the pump and the inlet to waste).
-
Flush the column at a low flow rate (e.g., 0.5 mL/min) with the following sequence of solvents, using 10-20 column volumes for each step: a. HPLC-grade water (to remove buffers) b. Isopropanol c. Dichloromethane (if compatible) d. Hexane (if compatible) e. Isopropanol f. HPLC-grade water g. Mobile phase without buffer
-
Return the column to the normal flow direction.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of nitrophenols.
Caption: Troubleshooting workflow for peak tailing in HPLC.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. i01.yizimg.com [i01.yizimg.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. agilent.com [agilent.com]
- 7. waters.com [waters.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Validation & Comparative
Comparative Analysis of Halogenated Phenoxyphenol Derivatives: A Focus on Biological Activity
A comprehensive evaluation of the biological activity of halogenated phenoxyphenol derivatives, with a comparative look at other phenolic compounds, is crucial for the development of novel therapeutic agents. Due to a lack of specific publicly available data on the biological activity of 2,4-Dichloro-5-(4-nitrophenoxy)phenol derivatives, this guide will focus on structurally related halogenated phenoxyphenols, specifically brominated phenoxyphenols, and compare their performance with other relevant antimicrobial and cytotoxic compounds.
This guide provides a comparative analysis of the biological activities of these compounds, supported by experimental data and detailed protocols. The information is intended for researchers, scientists, and drug development professionals working on the discovery of new and effective therapeutic agents.
Comparison of Antimicrobial and Cytotoxic Activity
The biological activity of halogenated phenoxyphenols and other selected phenolic compounds is summarized in the tables below. The data highlights the minimum inhibitory concentrations (MIC) against various pathogens and the cytotoxic concentrations (IC50) against human cell lines, providing a basis for comparing their efficacy and potential toxicity.
| Compound | Target Organism/Cell Line | Activity | Value | Reference |
| Brominated Phenoxyphenols | ||||
| 2-bromo-phenoxyphenol | Staphylococcus aureus (MRSA), actively replicating | MIC | Not Specified | [1] |
| Staphylococcus aureus (MRSA), dormant | MIC | Not Specified | [1] | |
| Staphylococcus aureus (MRSA), biofilm | MIC | Not Specified | [1] | |
| THP-1 monocytes | Cytotoxicity | Not Specified | [1] | |
| Huh7 hepatocytes | Cytotoxicity | Not Specified | [1] | |
| 3-bromo-phenoxyphenol | Staphylococcus aureus (MRSA), actively replicating | MIC | Not Specified | [1] |
| Staphylococcus aureus (MRSA), dormant | MIC | Not Specified | [1] | |
| Staphylococcus aureus (MRSA), biofilm | MIC | Not Specified | [1] | |
| THP-1 monocytes | Cytotoxicity | Not Specified | [1] | |
| Huh7 hepatocytes | Cytotoxicity | Not Specified | [1] | |
| Dichlorinated Naphthoquinone Derivative | ||||
| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) | LNCaP (prostate cancer) | IC50 | 1 µM | [2][3] |
| CWR-22 (prostate cancer) | IC50 | 3 µM | [2][3] | |
| PC-3 (prostate cancer) | IC50 | 1.5 µM | [2][3] | |
| DU-145 (prostate cancer) | IC50 | 3 µM | [2][3] | |
| HS-5 (normal bone marrow) | IC50 | 10 µM | [2][3] | |
| Chloramphenicol Derivative | ||||
| Bis-dichloroacetyl derivative of ornithine | Not Specified | Antimicrobial Activity | High in vivo and in vitro | [4][5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined turbidity, typically corresponding to a specific colony-forming unit (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
-
Cell Seeding: Adherent cells are seeded into a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.
General workflow for determining Minimum Inhibitory Concentration (MIC).
Hypothetical signaling pathway for antimicrobial action of phenolic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone in androgen-dependent and -independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Chloramphenicol Derivatives with a Modified Dichloroacetyl Tail as Potential Antimicrobial Agents [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Spectrophotometric Methods for Nitrophenol Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various spectrophotometric methods for the quantitative determination of nitrophenols. It is designed to assist researchers in selecting the most suitable analytical technique for their specific needs, considering factors such as sensitivity, selectivity, and the complexity of the sample matrix. This document outlines the experimental protocols for key methods and presents a comparative analysis of their performance based on experimental data.
Introduction to Spectrophotometric Analysis of Nitrophenols
Nitrophenols are a class of organic compounds widely used in the synthesis of pharmaceuticals, pesticides, and dyes. Their presence in the environment and in biological systems is of significant concern due to their toxicity. Spectrophotometry offers a rapid, accessible, and cost-effective approach for the quantification of nitrophenols. This guide explores both traditional and advanced spectrophotometric techniques, providing a comprehensive overview of their validation and application.
Comparison of Spectrophotometric Methods
The selection of a suitable spectrophotometric method for nitrophenol determination depends on the specific requirements of the analysis, such as the need for simultaneous quantification of isomers, the presence of interfering substances, and the desired level of sensitivity. The following table summarizes the key performance parameters of several validated methods.
| Method | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Accuracy (Recovery %) | Precision (RSD %) | Key Features |
| Traditional UV-Vis Spectrophotometry | p-Nitrophenol | 0.00–20.0 mg/L[1] | Not specified | Not specified | Not specified | Simple, rapid, and cost-effective.[1] |
| Derivative Spectrophotometry | m-, o-, p-Nitrophenol | 1.0-25.0 µg/mL (m-, o-), 1.0-15.0 µg/mL (p-)[2][3] | Not specified | Not specified | Not specified | Enables simultaneous determination of isomers by resolving overlapping spectra.[2][3] |
| Partial Least Squares (PLS) Method | 2-Nitrophenol, 4-Nitrophenol | Not specified | 0.08 ppm (2-NP), 0.06 ppm (4-NP) | 96-99% (in spiked water samples)[4] | Not specified | Multivariate calibration technique for resolving complex mixtures with severe spectral overlap.[4] |
| Orthogonal Signal Correction (OSC) - PLS | m-, o-, p-Nitrophenol | 1-20 µg/mL (m-, o-), 1-10 µg/mL (p-)[5][6] | Not specified | Not specified | Not specified | An advanced multivariate calibration method that removes irrelevant spectral variations, improving predictive accuracy.[5][6] |
| Method with Nanoparticle Preconcentration (HNA–TiO2) | p-Nitrophenol | Not specified | 25.4 µg/L[7] | 93.5-104.1%[7] | 3.10%[7] | High sensitivity due to preconcentration of the analyte.[7] |
| Method for Interference Removal (for samples with nano-Fe(OH)3) | p-Nitrophenol | Not specified | Not specified | Good[1][8][9][10] | Good[1][8][9][10] | Specifically designed to overcome interference from engineered nanoparticles.[1][8][9][10] |
Experimental Protocols
Traditional UV-Vis Spectrophotometric Method
This method is based on the direct measurement of absorbance of a nitrophenol solution and the use of a calibration curve to determine its concentration.
Protocol:
-
Preparation of Standard Solutions: A stock solution of p-nitrophenol (e.g., 1.000 g/L) is prepared in ultrapure water.[1] From this stock solution, a series of standard solutions with concentrations ranging from 0.00 to 20.0 mg/L are prepared by serial dilution.[1]
-
Wavelength Selection: The absorption spectrum of a standard nitrophenol solution is recorded over a suitable wavelength range (e.g., 200-500 nm) to determine the wavelength of maximum absorbance (λmax). For p-nitrophenol under acidic conditions, the characteristic UV peak is at 317 nm.[1][9]
-
Calibration Curve Construction: The absorbance of each standard solution is measured at the determined λmax using a spectrophotometer, with a suitable blank (e.g., ultrapure water). A calibration curve is constructed by plotting the absorbance versus the concentration of the standard solutions.
-
Sample Analysis: The absorbance of the sample solution is measured at the same λmax, and the concentration of nitrophenol is determined using the calibration curve.
Derivative Spectrophotometry for Simultaneous Isomer Determination
Derivative spectrophotometry is a powerful technique for resolving overlapping spectra of multiple components in a mixture.
Protocol:
-
Preparation of Standard Solutions: Prepare standard stock solutions of m-nitrophenol, o-nitrophenol, and p-nitrophenol. From these, prepare a series of calibration standards containing varying concentrations of the three isomers.
-
Spectral Acquisition: Record the absorption spectra of each standard solution over a defined wavelength range (e.g., 200-500 nm) at a specific pH (e.g., pH 9.0, where absorbance is maximal and overlap is minimal).[2]
-
Derivative Spectra Calculation: Calculate the first derivative of the absorbance spectra.
-
Determination of Zero-Crossing Points: Identify the zero-crossing point for each isomer in its first-derivative spectrum. At this wavelength, the other isomers will have a non-zero derivative value.
-
Calibration and Quantification: Construct calibration curves for each isomer by plotting the derivative signal at the zero-crossing point of the other isomers against concentration. The concentrations of the isomers in an unknown mixture can then be determined using these calibration curves.
A Novel Spectrophotometric Method for p-Nitrophenol Determination in the Presence of Engineered Nanoparticle Interference
This method was developed to accurately quantify p-nitrophenol in samples containing interfering nanoparticles like nano-Fe(OH)3.
Protocol:
-
Sample Pre-treatment: To a sample containing p-nitrophenol and nano-Fe(OH)3, add methanol (to quench free radicals), hydrochloric acid (to destroy the colloid), and ascorbic acid (to mask FeCl3).[1][9] The optimized conditions are 10% methanol, 5% HCl, and 1% ascorbic acid.[1][9]
-
Heating: The sample is heated at 60°C for 20 minutes to ensure the complete dissolution of the nanoparticles.[1][9]
-
Spectrophotometric Measurement: After cooling, the absorbance of the solution is measured at 317 nm.[1][9]
-
Quantification: The concentration of p-nitrophenol is determined using a calibration curve prepared with standards that have undergone the same pre-treatment process.
Workflow and Process Visualization
The following diagrams illustrate the logical workflow of the novel spectrophotometric method for nitrophenol determination in the presence of interfering nanoparticles.
Caption: Workflow for p-nitrophenol determination with interference removal.
Caption: Logical relationship of interference removal steps.
References
- 1. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of phenol and mononitrophenol isomers using PLS regression and conventional and derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric simultaneous determination of nitrophenol isomers by orthogonal signal correction and partial least squares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spectrophotometric determination of trace p-nitrophenol enriched by 1-hydroxy-2-naphthoic acid-modified nanometer TiO2 in water - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
A Comparative Analysis of the Antimicrobial Properties of Phenolic Compounds as Alternatives to 2,4-Dichloro-5-(4-nitrophenoxy)phenol
An initial investigation into the antimicrobial properties of 2,4-Dichloro-5-(4-nitrophenoxy)phenol reveals a significant gap in publicly available experimental data. To provide valuable insights for researchers, scientists, and drug development professionals, this guide presents a comparative analysis of structurally related and commercially significant phenolic antimicrobial agents: Triclosan, Chloroxylenol, and 2,4-Dichlorophenol. This comparison focuses on their efficacy against common bacterial strains, their mechanisms of action, and the standardized methodologies used for their evaluation.
Comparative Antimicrobial Efficacy
The antimicrobial activity of these compounds is quantitatively assessed by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for Triclosan, Chloroxylenol, and 2,4-Dichlorophenol against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
| Compound | Chemical Structure | Target Bacterium | Minimum Inhibitory Concentration (MIC) |
| Triclosan | 5-chloro-2-(2,4-dichlorophenoxy)phenol | Staphylococcus aureus | 0.016 - 2 µg/mL[1] |
| Escherichia coli | 0.5 - 64 µg/mL[2][3] | ||
| Chloroxylenol | 4-chloro-3,5-dimethylphenol | Gram-positive bacteria | Generally effective[4][5] |
| Gram-negative bacteria | Less effective[5] | ||
| 2,4-Dichlorophenol | 2,4-dichlorophenol | Fungal propagules | Toxic at concentrations below 70 ppm[6] |
| Bacteria | Did not appear to depress numbers[6] |
Note: MIC values can vary depending on the specific strain and the testing methodology.
Experimental Protocols
The determination of MIC values is a critical component of antimicrobial susceptibility testing. The following is a detailed methodology for the broth microdilution method, a standard protocol established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
- Antimicrobial Stock Solution: Prepare a stock solution of the test compound at a concentration at least 10 times the highest concentration to be tested. The solvent used should not affect bacterial growth at its final concentration in the assay.
- Bacterial Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in a sterile broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
- Microtiter Plates: Use sterile 96-well microtiter plates.
2. Assay Procedure:
- Serial Dilutions: Dispense 50 µL of sterile broth into all wells of the microtiter plate. Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested. Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
- Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
- Controls:
- Growth Control: A well containing only broth and the bacterial inoculum.
- Sterility Control: A well containing only sterile broth.
3. Incubation:
- Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria. Growth is indicated by turbidity or a pellet of cells at the bottom of the well.
Visualizing Experimental and Logical Relationships
To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Mechanism of Action: A Deeper Dive
Phenolic compounds generally exert their antimicrobial effects through multiple mechanisms, making them effective against a broad spectrum of microorganisms.[7][8][9][10] The primary modes of action include:
-
Cell Membrane Disruption: Phenolic compounds can intercalate into the bacterial cell membrane, disrupting its structure and increasing its permeability. This leads to the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately resulting in cell death.[7][8][9][10]
-
Protein Denaturation: These compounds can denature essential bacterial enzymes and other proteins, both in the cell membrane and within the cytoplasm. This inactivation of critical proteins disrupts cellular processes.
-
Inhibition of Enzyme Activity: Phenolic compounds can inhibit the activity of various enzymes crucial for bacterial metabolism and survival.
Triclosan: A Specific Case
While Triclosan exhibits the general mechanisms of phenolic compounds at high concentrations, at lower, bacteriostatic concentrations, it has a more specific target.[11][12][13][14] Triclosan primarily inhibits the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which is essential for fatty acid synthesis.[11][12][13][14] By blocking this enzyme, Triclosan prevents the bacterium from building and maintaining its cell membranes, thereby inhibiting its growth.[11][12][13][14]
This guide provides a foundational comparison of the antimicrobial properties of selected phenolic compounds, offering valuable data and procedural insights for the research community. While direct experimental data for this compound remains elusive, the information presented on its structural analogs serves as a robust starting point for further investigation and drug development efforts in this chemical class.
References
- 1. Defining and Combating the Mechanisms of Triclosan Resistance in Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroxylenol - Wikipedia [en.wikipedia.org]
- 5. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of 2,4-dichlorophenol, a metabolite of a genetically engineered bacterium, and 2,4-dichlorophenoxyacetate on some microorganism-mediated ecological processes in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Triclosan - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Triclosan? [synapse.patsnap.com]
- 14. news-medical.net [news-medical.net]
A Comparative Analysis of the Herbicidal Activity of 2,4-D and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal performance of 2,4-Dichlorophenoxyacetic acid (2,4-D) and its chemical precursors, 2,4-dichlorophenol (2,4-DCP) and chloroacetic acid. The information presented is supported by experimental data to facilitate informed decisions in research and development.
Executive Summary
2,4-D is a widely used synthetic auxin herbicide effective against broadleaf weeds.[1] Its herbicidal activity is significantly greater than that of its precursors, 2,4-dichlorophenol and chloroacetic acid. While chloroacetic acid exhibits some herbicidal properties, 2,4-dichlorophenol is notably less phytotoxic than 2,4-D. The superior efficacy of 2,4-D is attributed to its ability to mimic the plant hormone auxin, leading to uncontrolled growth and ultimately, plant death.[1]
Data Presentation
The following table summarizes the available quantitative and qualitative data on the herbicidal activity of 2,4-D and its precursors.
| Compound | Chemical Structure | Target Weeds | Herbicidal Activity (Relative to 2,4-D) | Key Findings |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | Broadleaf weeds | High | Highly effective synthetic auxin mimic causing uncontrolled plant growth.[1] |
| 2,4-Dichlorophenol (2,4-DCP) | C₆H₄Cl₂O | Broadleaf weeds | Low | Significantly less phytotoxic to plants than 2,4-D. |
| Chloroacetic Acid | C₂H₃ClO₂ | Broadleaf weeds | Moderate | Possesses contact herbicidal activity, particularly at higher concentrations. |
Experimental Protocols
The assessment of herbicidal activity is typically conducted through standardized bioassays. A general protocol for a greenhouse-based whole-plant bioassay is outlined below.
Greenhouse Bioassay for Herbicidal Efficacy
1. Plant Material:
-
Select a susceptible broadleaf weed species (e.g., Sinapis alba or Lepidium sativum).
-
Grow seedlings in pots containing a standardized soil mix under controlled greenhouse conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).
2. Herbicide Application:
-
Prepare stock solutions of 2,4-D, 2,4-DCP, and chloroacetic acid in an appropriate solvent (e.g., acetone with a surfactant).
-
Create a dilution series for each compound to establish a range of application rates.
-
Apply the herbicide solutions to the plants at a consistent growth stage (e.g., 2-4 true leaves) using a calibrated sprayer to ensure uniform coverage.
-
Include a control group sprayed only with the solvent and surfactant.
3. Data Collection:
-
Visually assess plant injury at set intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = plant death).
-
At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.
4. Data Analysis:
-
Calculate the percentage of visual injury and the percentage of biomass reduction relative to the control group.
-
Perform a dose-response analysis using a log-logistic model to determine the effective dose required to cause 50% inhibition (ED₅₀) for each compound.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the comparative herbicidal activity bioassay described above.
References
validating the structure of 2,4-Dichloro-5-(4-nitrophenoxy)phenol using X-ray crystallography
A Comparative Guide to the Structural Validation of 2,4-Dichloro-5-(4-nitrophenoxy)phenol
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical milestone. For a novel compound such as this compound, precise structural validation is paramount for understanding its physicochemical properties, predicting its biological activity, and ensuring intellectual property protection. This guide provides a comparative analysis of X-ray crystallography, the gold standard for structural elucidation, with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Introduction to Structural Validation Techniques
The definitive confirmation of a chemical structure is achieved through a combination of analytical methods. While each technique provides unique insights, they vary in terms of sample requirements, experimental time, and the level of structural detail they can offer. For researchers and professionals in drug development, selecting the appropriate method or combination of methods is a key strategic decision.
X-ray crystallography stands as the most definitive method for determining the atomic and molecular structure of a crystalline compound.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, it can generate a precise three-dimensional model of the electron density within the molecule, revealing atomic positions, bond lengths, and bond angles with high precision.[1][3]
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for elucidating the structure of organic compounds in solution.[4] It provides detailed information about the chemical environment of individual atoms, allowing for the determination of connectivity and stereochemistry through various one- and two-dimensional experiments.[4][5]
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[6] It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[7][8]
Comparison of Analytical Techniques for Structural Validation
The choice of analytical technique for validating the structure of a small molecule like this compound depends on several factors, including the nature of the sample, the information required, and available resources. The following table summarizes the key performance characteristics of X-ray crystallography, NMR spectroscopy, and mass spectrometry.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing[1][2] | Connectivity, stereochemistry, dynamic processes, molecular conformation in solution[4][9] | Molecular weight, elemental composition, fragmentation patterns for substructure identification[7][8] |
| Sample Requirement | High-quality single crystal (typically >0.1 mm)[1][10] | Soluble sample (milligram quantities) | Small sample amount (microgram to nanogram)[11] |
| Sample State | Solid (crystalline) | Solution | Solid, liquid, or gas |
| Resolution | Atomic resolution | Atomic resolution for connectivity | Molecular and fragment mass resolution |
| Throughput | Can be time-consuming due to crystallization | Relatively high throughput | High throughput |
| Data Complexity | Complex data analysis requiring specialized software | Can be complex, especially for large molecules | Varies with instrumentation and experiment type |
| Key Advantage | Unambiguous determination of absolute structure[2] | Provides detailed information about structure and dynamics in solution | High sensitivity and ability to analyze complex mixtures[8] |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain[1][10] | Does not provide absolute 3D structure in the solid state | Indirect structural information that often requires confirmation by other methods[7] |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining high-quality data for structural validation. Below are generalized methodologies for the key techniques discussed.
X-ray Crystallography Protocol for a Small Molecule
-
Crystallization: The first and often most challenging step is to grow a single crystal of this compound of sufficient size and quality.[1][10] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent combinations should be screened to find the optimal crystallization conditions.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam.[1] The crystal is rotated, and the diffraction pattern is recorded on a detector.[3] Data is collected over a wide range of crystal orientations to ensure a complete dataset.
-
Data Processing: The recorded diffraction intensities are processed to correct for experimental factors and to determine the unit cell dimensions and space group of the crystal.
-
Structure Solution and Refinement: The phases of the diffracted X-rays are determined, which allows for the calculation of an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data.
-
Validation: The final structural model is validated to ensure its quality and accuracy.
NMR Spectroscopy Protocol for Structural Elucidation
-
Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard.
-
1D NMR Spectra Acquisition:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Provides information about the number and chemical environment of carbon atoms.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining stereochemistry.
-
-
Data Analysis and Structure Determination: The various NMR spectra are analyzed to piece together the molecular structure, including the connectivity of atoms and the relative stereochemistry.
Mass Spectrometry Protocol for Molecular Characterization
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer. This can be done directly or, more commonly, after separation by techniques like liquid chromatography (LC) or gas chromatography (GC).
-
Ionization: The sample molecules are ionized. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Electron Ionization (EI).[8]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[6]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Tandem Mass Spectrometry (MS/MS): For further structural information, a specific ion of interest (the precursor ion) can be selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This provides valuable information about the molecule's substructures.[8]
Visualizing the Experimental Workflow
To further clarify the process of X-ray crystallography, the following diagram illustrates the key steps from sample preparation to final structure determination.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. rigaku.com [rigaku.com]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchps.com [jchps.com]
- 5. Small molecule-NMR | Swedish NMR Centre, University of Gothenburg [gu.se]
- 6. zefsci.com [zefsci.com]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 11. drugtargetreview.com [drugtargetreview.com]
comparison of different analytical techniques for the quantification of dichlorophenols
A Comparative Guide to Analytical Techniques for Dichlorophenol Quantification
This guide provides a detailed comparison of various analytical techniques for the quantitative analysis of dichlorophenols (DCPs), a class of chlorinated organic compounds considered priority pollutants due to their toxicity and persistence in the environment. The information is intended for researchers, scientists, and drug development professionals involved in environmental monitoring, toxicology studies, and chemical analysis.
Overview of Analytical Techniques
The primary methods for quantifying dichlorophenols include chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with various detectors. Other significant methods include electrochemical sensors and spectrophotometry. Each technique offers distinct advantages and limitations in terms of sensitivity, selectivity, cost, and sample throughput.
Chromatographic Methods
Chromatographic techniques are the most widely employed methods for dichlorophenol analysis. They involve a separation step, which resolves individual DCP isomers and other related phenolic compounds, followed by detection and quantification.
-
Gas Chromatography (GC): GC, particularly when paired with a mass spectrometer (GC-MS) or an electron-capture detector (ECD), is a powerful tool for DCP analysis.[1] Due to the polar nature of phenols, a derivatization step is often required to increase their volatility and thermal stability.[1] Common derivatization methods include acetylation and silylation.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another robust technique that separates compounds based on their interaction with a stationary phase.[4] It is frequently used with Ultraviolet (UV) or fluorescence detectors.[2] A key advantage of HPLC is that it often does not require derivatization, simplifying the sample preparation process.[5]
Electrochemical Sensors
Electrochemical sensors have emerged as a rapid and highly sensitive alternative for detecting chlorophenols.[6] These sensors utilize modified electrodes that catalyze the oxidation of dichlorophenols, generating a measurable electrical signal. They offer the potential for on-site and real-time monitoring.
Spectrophotometry
Spectrophotometric methods, typically using UV-Visible spectrophotometers, provide a simpler and more economical approach for DCP quantification.[7][8][9] These methods are based on measuring the absorbance of light by the DCP molecule at a specific wavelength.[10] However, the selectivity can be affected by the sample matrix and the pH of the solution.[11]
Quantitative Data Comparison
The performance of different analytical techniques for the quantification of various dichlorophenol isomers is summarized below.
Table 1: Gas Chromatography (GC) Methods
| Analyte | Detector | Limit of Detection (LOD) | Linearity Range | Recovery (%) | Reference |
| 2,4-Dichlorophenol | GC-ECD | 0.004 mg/mL | - | - | [2] |
| 2,4-Dichlorophenol | GC-MS | ~0.1 µg/L | 0.5 - 100 µg/L | 81% | [2] |
| 2,6-Dichlorophenol | GC/MS-SIM | 1.2 ng/mL | 0.5 - 500 ng/mL | 87.81 ± 0.34 | [12] |
| Various CPs | GC-ECD | 0.001–0.005 mg/L | - | 67.1 - 101.3% | [1] |
| Various CPs | GC-ECD | < 20 ng/L | - | 70 - 106% | [13] |
Table 2: High-Performance Liquid Chromatography (HPLC) Methods
| Analyte | Detector | Limit of Detection (LOD) | Linearity Range | Recovery (%) | Reference |
| 2,4-Dichlorophenol | HPLC-UV | 0.2-1 ppb | - | ~100% | [2] |
| 2,4-DCP, 2,6-DCP | HPLC | - | - | 90 - 102% | [9] |
| Various CPs | HPLC | 10-60 µg/L | - | - | [2] |
| Various CPs | UHPLC/MS/MS | 0.008 µg/L (equiv.) | 0.008 - 1 µg/L | 87.1 - 104.9% | [5] |
Table 3: Electrochemical Sensor Methods
| Analyte | Sensor Type | Limit of Detection (LOD) | Linearity Range | Recovery (%) | Reference |
| 2,4-Dichlorophenol | CeNiCu-LDH@CC | 0.197 µM | 1 - 100 µM | High | [6] |
| 2,4-Dichlorophenol | Cu–BTC/ErGO | - | - | 97.17–104.15% | [14] |
| 2,4-Dichlorophenol | ZnS/C nanocomposite | 6.4 × 10⁻⁸ mol/L | 0.05 - 3.0 µM | - | [15] |
| 2,4-Dichlorophenol | MIP Sensor | 0.07 nM | 0.21 - 300 nM | - | [16] |
Experimental Workflows and Methodologies
Visual representations of typical analytical workflows provide a clear understanding of the steps involved from sample collection to final analysis.
Caption: General experimental workflow for dichlorophenol analysis.
Methodology 1: Gas Chromatography with Derivatization
This method is highly sensitive and specific, making it suitable for trace-level analysis. A common approach involves acetylation of the phenol group before injection into the GC system.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., Polystyrene-divinylbenzene) with an appropriate solvent like methanol, followed by deionized water.[13]
-
Acidify the water sample (e.g., 500 mL) to a pH of 2.[13]
-
Pass the acidified sample through the conditioned SPE cartridge at a controlled flow rate.
-
Elute the retained chlorophenols with a suitable organic solvent (e.g., a mixture of methanol and acetonitrile).[17]
-
Concentrate the eluate under a gentle stream of nitrogen.[18]
2. Derivatization (Acetylation):
-
Add an excess of a derivatizing agent, such as acetic anhydride, to the concentrated extract.[1][2]
-
The reaction is typically rapid and can be completed within minutes.[1]
-
After the reaction, the excess reagent is hydrolyzed.[3]
3. GC-MS/ECD Analysis:
-
Instrument: Gas chromatograph coupled with a mass spectrometer or an electron-capture detector.
-
Column: A capillary column suitable for separating phenolic compounds (e.g., DB-5MS).[19]
-
Injection: Use a splitless injection mode.[19]
-
Oven Program: Implement a temperature gradient to separate the derivatized compounds. For example, start at 80°C, hold for 1.2 min, then ramp to 320°C.[19]
-
Detection: Monitor specific ions for each dichlorophenol isomer (for MS) or the response from the ECD.
Caption: Workflow for GC-based analysis of dichlorophenols.
Methodology 2: High-Performance Liquid Chromatography (HPLC)
This method is advantageous for its simplicity, often eliminating the need for derivatization.
1. Sample Preparation (Direct Injection or Extraction):
-
For relatively clean samples, direct injection after filtration may be possible.
-
For trace analysis in complex matrices like wastewater, a preconcentration step using SPE is recommended, similar to the GC method.[2]
-
The final extract is typically dissolved in the mobile phase solvent.[2]
2. HPLC-UV Analysis:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typical.[2][9][20] The pH may be adjusted with an acid like phosphoric or acetic acid.[2][20]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[9]
-
Detection: The UV detector is set to a wavelength where dichlorophenols exhibit maximum absorbance, often around 280-300 nm.[2][9]
Caption: Workflow for HPLC-based analysis of dichlorophenols.
Methodology 3: Electrochemical Sensing
This method offers rapid detection with high sensitivity.
1. Sensor Preparation:
-
The working electrode (e.g., a glassy carbon electrode) is modified with a nanocomposite material designed to be sensitive to dichlorophenols, such as a copper-based metal-organic framework or layered double hydroxides.[6][14]
2. Electrochemical Measurement:
-
The modified electrode is immersed in a buffer solution containing the sample.
-
A technique like differential pulse voltammetry is used to apply a potential sweep.
-
The oxidation of dichlorophenol at the electrode surface generates a current peak.
-
The height or area of this peak is proportional to the concentration of the dichlorophenol in the sample.
Conclusion
The choice of analytical technique for dichlorophenol quantification depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and cost.
-
GC-MS/ECD offers the highest sensitivity and selectivity, making it the gold standard for trace-level quantification, although it requires a more involved sample preparation process including derivatization.
-
HPLC-UV provides a robust and simpler alternative, avoiding the need for derivatization and making it suitable for routine monitoring where ultra-low detection limits are not essential.
-
Electrochemical Sensors are a promising technology for rapid, low-cost, and portable analysis, ideal for field screening and real-time monitoring applications.
-
Spectrophotometry is a cost-effective method for preliminary analysis but may lack the selectivity needed for complex samples.
For researchers and drug development professionals, a thorough understanding of these techniques is crucial for selecting the most appropriate method to ensure accurate and reliable quantification of dichlorophenols in various matrices.
References
- 1. academic.oup.com [academic.oup.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatographic analysis of dichlorophen and its major impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. A novel electrochemical sensor for simultaneous determination of 2,4-dichlorophenol and 3-chlorophenol - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 7. Spectrophotometric studies on the determination of 2,6-dichlorophenol - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Spectrophotometric studies on the determination of 2,6-dichlorophenol - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. asianpubs.org [asianpubs.org]
- 10. iasks.org [iasks.org]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An electrochemical sensor based on copper-based metal–organic framework-reduced graphene oxide composites for determination of 2,4-dichlorophenol in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. tsijournals.com [tsijournals.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. epa.gov [epa.gov]
- 20. Separation of 2,6-Dichlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Environmental Fate and Transport of 2,4-Dichloro-5-(4-nitrophenoxy)phenol versus 2,4-D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the environmental fate and transport of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and the structurally related compound 2,4-Dichloro-5-(4-nitrophenoxy)phenol. While extensive data is available for the widely used herbicide 2,4-D, there is a significant lack of experimental information regarding the environmental behavior of this compound. Consequently, the assessment for the latter is largely qualitative and predictive, based on its chemical structure and the known properties of related nitrophenols.
Quantitative Data Summary
The following tables summarize key quantitative data for the environmental fate and transport of 2,4-D. No experimental data was found for this compound in the public domain.
Table 1: Soil Sorption and Mobility of 2,4-D
| Parameter | Value | Soil Type | Reference |
| Koc (L/kg) | 20 - 117 | Various (sandy loam, sand, silty clay loam, loam) | [1][2] |
| Kd (L/kg) | 1.22 | Rice paddy sediment | [3] |
| Mobility | High | General | [1] |
Table 2: Biodegradation of 2,4-D
| Environment | Half-life (t½) | Conditions | Reference |
| Aerobic Soil | 6.2 - 10 days | Mineral soil | [1][4] |
| Anaerobic Aquatic | 41 - 333 days | [5] | |
| Aerobic Aquatic | ~15 days | [5] |
Table 3: Photodegradation of 2,4-D
| Environment | Half-life (t½) | Conditions | Reference |
| Soil Surface | 68 days | [1] | |
| Vapor-phase (Atmosphere) | ~19 hours | Reaction with hydroxyl radicals | [6] |
Table 4: Hydrolysis of 2,4-D
| Condition | Rate | Finding | Reference |
| Environmental pH | Negligible | Considered a minor degradation pathway for the acid form. | [5] |
| Basic water (for esters) | Rapid | Esters of 2,4-D hydrolyze rapidly in basic water. | [7] |
Environmental Fate Profile of this compound (Qualitative Assessment)
In the absence of experimental data, a qualitative assessment of the environmental fate of this compound can be inferred from its chemical structure, which contains a dichlorophenol moiety and a nitrophenoxy group.
-
Persistence: The presence of chlorine and nitro functional groups on the aromatic rings suggests that this compound may be more resistant to degradation than unsubstituted phenols.
-
Biodegradation: Biodegradation is expected to be a potential degradation pathway, likely proceeding at a slower rate than for 2,4-D. Microorganisms capable of degrading chlorinated and nitrated aromatic compounds would be required.
-
Photodegradation: The nitrophenol structure suggests that photolysis could be an important degradation pathway in sunlit surface waters and on soil surfaces. Nitrophenols are known to undergo phototransformation in the environment.
-
Soil Sorption: The presence of the polar nitro group and the phenolic hydroxyl group, along with the non-polar dichlorinated ring, suggests that soil sorption will be influenced by soil pH and organic matter content. It is likely to exhibit moderate mobility in soils.
-
Hydrolysis: The ether linkage in the molecule could be susceptible to hydrolysis, although the rate is unknown without experimental data.
Experimental Protocols
Detailed methodologies for key experiments cited for 2,4-D are provided below. These protocols are based on internationally recognized guidelines.
Soil Sorption/Desorption (OECD 106)
The soil sorption and desorption of 2,4-D is typically determined using a batch equilibrium method as described in OECD Guideline 106.[2][4][8][9][10]
-
Preparation of Soil and Test Substance: A range of characterized soils (with varying organic carbon content, pH, and texture) are air-dried and sieved. A stock solution of radiolabeled or non-labeled 2,4-D of known concentration is prepared in a 0.01 M CaCl2 solution, which acts as a background electrolyte.
-
Adsorption Phase: Soil samples are equilibrated with the 2,4-D solution in centrifuge tubes at a specific soil-to-solution ratio. The tubes are agitated for a predetermined equilibrium time (typically 24-48 hours) at a constant temperature in the dark to prevent photodegradation.
-
Analysis: After equilibration, the soil suspension is centrifuged to separate the solid and aqueous phases. The concentration of 2,4-D remaining in the aqueous phase is measured using an appropriate analytical technique (e.g., HPLC for non-labeled or liquid scintillation counting for radiolabeled compound).
-
Calculation of Sorption Coefficient: The amount of 2,4-D sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase. The soil-water distribution coefficient (Kd) is then calculated. The organic carbon-normalized sorption coefficient (Koc) is determined by dividing Kd by the fraction of organic carbon in the soil.
-
Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh 2,4-D-free background electrolyte solution. The tubes are re-agitated for the same equilibrium time, and the concentration of 2,4-D in the aqueous phase is measured to determine the extent of desorption.
Biodegradation in Soil and Water (e.g., OECD 301)
Ready biodegradability of 2,4-D can be assessed using the methods described in OECD Guideline 301.[5][11][12][13]
-
Test System: A defined mineral medium containing the test substance (2,4-D) as the sole source of organic carbon is inoculated with microorganisms from a source such as activated sludge.
-
Incubation: The test is run for 28 days under aerobic conditions in the dark or diffuse light at a constant temperature.
-
Measurement of Degradation: Biodegradation is monitored by measuring parameters such as the consumption of dissolved oxygen (BOD), the production of carbon dioxide, or the removal of dissolved organic carbon (DOC).
-
Pass Levels: A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical maximum degradation within a 10-day window during the 28-day test period (e.g., ≥ 60% of theoretical oxygen demand or CO2 production).
Photodegradation in Water (e.g., OECD 316)
The direct phototransformation of 2,4-D in water can be determined following OECD Guideline 316.[14][15][16][17][18]
-
Test Solution: A solution of the test substance in sterile, buffered, and air-saturated purified water is prepared.
-
Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Control samples are kept in the dark to account for any non-photolytic degradation. The temperature is maintained at a constant level.
-
Sampling and Analysis: Samples are taken at various time intervals, and the concentration of the test substance is determined by a suitable analytical method (e.g., HPLC).
-
Kinetics and Quantum Yield: The rate of photodegradation is determined, and a first-order rate constant is typically calculated. The quantum yield, which is the efficiency of the photochemical process, can also be determined.
Hydrolysis as a Function of pH (OECD 111)
The rate of hydrolysis of 2,4-D as a function of pH is determined according to OECD Guideline 111.[1][19][20][21][22]
-
Test Solutions: Sterile aqueous buffer solutions at different pH values (typically pH 4, 7, and 9) are treated with the test substance.
-
Incubation: The solutions are incubated in the dark at a constant temperature.
-
Sampling and Analysis: At appropriate time intervals, samples are analyzed for the concentration of the parent compound and any major hydrolysis products.
-
Rate Constant and Half-life: The rate of hydrolysis is determined, and from this, the hydrolysis rate constant and the half-life at each pH are calculated.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the environmental fate of 2,4-D.
Caption: Bacterial degradation pathway of 2,4-D.
Caption: Workflow for soil sorption batch equilibrium.
References
- 1. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 2. oecd.org [oecd.org]
- 3. journals.asm.org [journals.asm.org]
- 4. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 5. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. york.ac.uk [york.ac.uk]
- 9. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 10. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. oecd.org [oecd.org]
- 13. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. fera.co.uk [fera.co.uk]
- 17. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 18. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 19. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. oecd.org [oecd.org]
- 22. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
Cross-Validation of Analytical Results for 2,4-Dichloro-5-(4-nitrophenoxy)phenol with a Reference Laboratory
For Immediate Release
This guide provides a comprehensive framework for the cross-validation of analytical results for the phenolic compound 2,4-Dichloro-5-(4-nitrophenoxy)phenol, intended for researchers, scientists, and drug development professionals. The following sections detail the experimental protocols, data presentation formats, and logical workflows to ensure accurate and comparable analytical outcomes between an originating laboratory and a reference laboratory.
Introduction
Cross-validation of analytical methods is a critical step in the quality control and validation process. It establishes the equivalency of analytical results obtained by two or more laboratories, ensuring the reliability and reproducibility of the data. This guide outlines a protocol for comparing the quantitative analysis of this compound, a key intermediate in various chemical syntheses. The methodologies described are based on established techniques for the analysis of phenolic compounds, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2]
Experimental Protocols
A detailed methodology is crucial for minimizing inter-laboratory variability. The following protocols are recommended for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is a common and reliable technique for the analysis of phenolic compounds.[3][4][5]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
Reference standard of this compound (purity >98%)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (acidified to pH 3.0 with phosphoric acid). A typical gradient might start at 30% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 290 nm (based on typical absorbance for nitrophenols)[6]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration within the linear range of the instrument.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Calibration: Prepare a series of calibration standards of the reference material in the same solvent as the sample, covering a concentration range that brackets the expected sample concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high sensitivity and specificity for the analysis of volatile and semi-volatile compounds.[7][8] For non-volatile phenols, derivatization may be necessary.[9]
Instrumentation:
-
Gas chromatograph with a mass selective detector
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane, HPLC grade)
-
Reference standard of this compound (purity >98%)
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: 50-500 amu
Sample Preparation and Derivatization:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in dichloromethane.
-
Add the derivatizing agent (BSTFA) and heat the mixture at 60°C for 30 minutes.
-
Cool the sample to room temperature before injection.
Data Presentation
For a clear comparison of results, all quantitative data should be summarized in the following tables.
Table 1: Comparison of Quantitative Results for this compound
| Parameter | In-House Laboratory | Reference Laboratory | % Difference | Acceptance Criteria |
| Sample ID | ||||
| Concentration (mg/mL) - Rep 1 | ||||
| Concentration (mg/mL) - Rep 2 | ||||
| Concentration (mg/mL) - Rep 3 | ||||
| Mean Concentration (mg/mL) | ≤ 5% | |||
| Standard Deviation | ||||
| Relative Standard Deviation (%) | ≤ 2% |
Table 2: System Suitability Parameters
| Parameter | In-House Laboratory | Reference Laboratory | Acceptance Criteria |
| Retention Time (min) | ± 2% of reference | ||
| Tailing Factor | ≤ 2.0 | ||
| Theoretical Plates | ≥ 2000 |
Visualization of Workflows
The following diagrams illustrate the experimental workflow and the logical relationship of the comparison.
Caption: Experimental workflow for cross-validation.
Caption: Logical relationship of the comparison process.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 5. impactfactor.org [impactfactor.org]
- 6. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. settek.com [settek.com]
Safety Operating Guide
Proper Disposal of 2,4-Dichloro-5-(4-nitrophenoxy)phenol: A Guide for Laboratory Professionals
The safe and compliant disposal of 2,4-Dichloro-5-(4-nitrophenoxy)phenol, a compound with significant health and environmental hazards, is a critical component of laboratory safety protocols. This guide provides essential information and step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical responsibly. Adherence to these guidelines is imperative to mitigate risks and ensure compliance with safety regulations.
Hazard Profile and Safety Considerations
This compound is classified as a hazardous substance with multiple risk factors.[1][2] It is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and is suspected of causing cancer. Furthermore, it is toxic to aquatic life with long-lasting effects.[2] Due to these hazards, direct disposal into the environment is strictly prohibited. All waste containing this chemical must be treated as hazardous waste.
Before handling, it is crucial to obtain special instructions and understand all safety precautions.[2] Personal protective equipment (PPE), including protective gloves, protective clothing, eye protection, and face protection, must be worn at all times.[3] Work should be conducted in a well-ventilated area, and the formation of dust should be avoided.[1][3]
Key Hazard Information
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | Sub-category 1B / Category 2 | H314: Causes severe skin burns and eye damage[1] |
| Serious Eye Damage/Irritation | Category 1 / Category 2A | H319: Causes serious eye irritation[1] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| Aquatic Hazard (Acute & Chronic) | Category 1 & 2 | H411: Toxic to aquatic life with long lasting effects[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. The following protocol, based on general guidelines for chemical waste management, should be followed.[4]
1. Waste Collection and Segregation:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips) and spilled materials, in a designated and compatible hazardous waste container.[4]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Segregate containers according to chemical compatibility.[4]
2. Container Selection and Management:
-
Use a container that is in good condition, leak-proof, and has a secure, tight-fitting cap.[4] The original container of the chemical can often be used for its waste, provided it is in good condition.[4]
-
Ensure the container material is compatible with the chemical. Avoid using metal containers for corrosive waste.[4]
-
Keep the waste container closed at all times except when adding waste.[4]
-
Store the container in a designated, secure secondary containment area to prevent spills and leaks.[4]
3. Labeling of Hazardous Waste:
-
Clearly label the waste container with the words "HAZARDOUS WASTE".[4]
-
The label must include the full chemical name: "this compound" and the approximate percentage or concentration of the chemical in the waste.[4]
-
Include any other constituents of the waste mixture with their respective percentages.[4]
-
Indicate the start date of waste accumulation on the label.
4. Arranging for Disposal:
-
Contact your institution's EHS office or designated hazardous waste management provider to schedule a pickup.
-
Complete a hazardous material pickup request form as required by your institution, providing an accurate description of the waste.[4]
-
Do not attempt to dispose of the chemical waste through standard laboratory drains or as regular solid waste.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2,4-Dichloro-5-(4-nitrophenoxy)phenol
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical information for the handling and disposal of 2,4-Dichloro-5-nitrophenol (CAS No. 39489-77-5). Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain compliance with environmental regulations.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling 2,4-Dichloro-5-nitrophenol. The required PPE is detailed in the table below.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] | Protects against splashes and dust, which can cause serious eye irritation.[1] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., butyl rubber, neoprene), a lab coat, and closed-toe shoes. For potential body splashes, a chemical-resistant apron is required.[2] | Prevents skin contact, which can cause irritation.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation occurs.[1] Handling should be done in a well-ventilated area, preferably a chemical fume hood.[2][3] | Protects against inhalation of dust or vapors, which can be harmful. |
Safe Handling and Storage
Operational Plan:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and in good working order.[1] The work area should be clean and uncluttered to minimize the risk of spills.[3]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control dust and vapors.[2]
-
Spill Management: In the event of a spill, immediately evacuate unnecessary personnel.[4] Wearing appropriate PPE, contain the spill and clean it up using an inert absorbent material. The collected waste must be disposed of as hazardous waste.[1]
-
Hygiene: After handling, wash hands and any exposed skin thoroughly.[1] Do not eat, drink, or smoke in the laboratory.[1]
Storage Plan:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep containers tightly closed to prevent contamination.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Emergency Procedures Workflow
The following diagram outlines the immediate steps to be taken in case of accidental exposure to 2,4-Dichloro-5-nitrophenol.
Caption: Emergency response workflow for exposure incidents.
Disposal Plan
All waste containing 2,4-Dichloro-5-nitrophenol must be treated as hazardous waste and disposed of according to institutional and local regulations.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all solid waste, including contaminated PPE and absorbent materials, in a designated, properly labeled, and sealed container.[1] Liquid waste should be collected in a compatible, labeled, and sealed container.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "2,4-Dichloro-5-nitrophenol".
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
